Sodium 2-oxobutanoate-13C,d2
Description
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Properties
CAS No. |
1189500-69-3 |
|---|---|
Molecular Formula |
C4H6NaO3 |
Molecular Weight |
128.08 g/mol |
IUPAC Name |
sodium;3,3-dideuterio-2-oxo(413C)butanoate |
InChI |
InChI=1S/C4H6O3.Na/c1-2-3(5)4(6)7;/h2H2,1H3,(H,6,7);/i1+1,2D2; |
InChI Key |
XLTHMCKKCRLNGQ-ASMGDNRJSA-N |
Isomeric SMILES |
[2H]C([2H])([13CH3])C(=O)C(=O)O.[Na] |
Canonical SMILES |
CCC(=O)C(=O)O.[Na] |
Synonyms |
2-Oxobutanoic Acid-13C,d2 Sodium Salt; 2-Oxobutyric Acid-13C,d2 Sodium Salt; Sodium 2-Oxobutyrate-13C,d2; Sodium α-Ketobutyrate-13C,d2; _x000B_ |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Role of Sodium 2-oxobutanoate-13C,d2 in Tracking Metabolic Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Stable isotope tracers are invaluable tools in metabolic research, enabling the elucidation of complex biochemical pathways and the quantification of metabolic fluxes. This technical guide focuses on the potential application of a dually labeled substrate, Sodium 2-oxobutanoate-13C,d2, in tracking metabolic pathways. While direct experimental data for this specific isotopic isomer is limited in publicly available literature, this document extrapolates from established principles of stable isotope tracing and the known metabolic fate of 2-oxobutanoate to provide a comprehensive overview of its utility. This guide will detail the metabolic pathways this compound would trace, propose experimental methodologies, and discuss the interpretation of potential data, making it a valuable resource for researchers in metabolic studies and drug development.
Introduction to Stable Isotope Tracing
Stable isotope tracing is a powerful technique used to follow the metabolic fate of a molecule of interest within a biological system. Unlike radioactive isotopes, stable isotopes are non-radioactive and do not decay, making them safe for a wider range of applications, including human studies. The principle involves introducing a substrate enriched with a heavy isotope (e.g., 13C, 2H, 15N) into a biological system and tracking its incorporation into downstream metabolites. Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the primary analytical techniques used to detect and quantify the isotopic enrichment in these metabolites. This allows for the qualitative and quantitative assessment of metabolic pathway activity.
Dual-labeling with both 13C and deuterium (2H) can provide complementary information. The 13C label tracks the carbon backbone of the molecule, while the deuterium label can provide insights into redox reactions and the activity of dehydrogenases. High-resolution mass spectrometry is often employed in dual-tracer studies to differentiate between 13C and 2H labeled species.[1][2]
Properties of this compound
Sodium 2-oxobutanoate, also known as sodium alpha-ketobutyrate, is the sodium salt of 2-oxobutanoic acid. It is a key intermediate in the metabolism of several amino acids, including methionine and threonine.
A synthesized version of Sodium 2-oxobutanoate labeled with both 13C and deuterium (d2) would be a powerful tool for metabolic tracing. The specific positioning of the labels is crucial for the information that can be obtained. For the purpose of this guide, we will consider a hypothetical molecule where one or more carbon atoms are replaced with 13C and two hydrogen atoms are replaced with deuterium. The exact synthesis of this molecule would be a custom process.
Metabolic Pathways Tracked by this compound
The primary metabolic fate of 2-oxobutanoate is its conversion to propionyl-CoA, which then enters the Krebs cycle (also known as the citric acid cycle or TCA cycle) via succinyl-CoA.[3][4]
Conversion to Propionyl-CoA
2-oxobutanoate is decarboxylated to propionyl-CoA by the branched-chain alpha-keto acid dehydrogenase complex.[3][4] In this step, one carbon is lost as CO2. If a 13C label is on the carboxyl group, it will be lost at this stage.
Propionyl-CoA to Succinyl-CoA Pathway
Propionyl-CoA is converted to succinyl-CoA through a series of enzymatic reactions:
-
Carboxylation: Propionyl-CoA carboxylase, a biotin-dependent enzyme, carboxylates propionyl-CoA to form D-methylmalonyl-CoA.[5][6][7]
-
Epimerization: Methylmalonyl-CoA epimerase converts D-methylmalonyl-CoA to L-methylmalonyl-CoA.[5][6][7]
-
Isomerization: Methylmalonyl-CoA mutase, a vitamin B12-dependent enzyme, rearranges L-methylmalonyl-CoA to form succinyl-CoA.[5][6][7]
Entry into the Krebs Cycle
Succinyl-CoA is an intermediate of the Krebs cycle. By tracking the incorporation of 13C from labeled succinyl-CoA into other Krebs cycle intermediates, the activity of this central metabolic hub can be assessed.
The use of a d2 label on the 2-oxobutanoate molecule could provide additional information on the stereochemistry of the reactions and the activity of specific enzymes in the pathway.
References
- 1. Determination of the Isotopic Enrichment of 13C- and 2H-Labeled Tracers of Glucose Using High-Resolution Mass Spectrometry: Application to Dual- and Triple-Tracer Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PathBank [pathbank.org]
- 4. Threonine and 2-Oxobutanoate Degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Major pathway of the conversion of propionyl-CoA into succinyl-CoA in human cells [pfocr.wikipathways.org]
- 6. Figure 1. [Major pathway of the conversion...]. - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to Stable Isotope Tracers for Metabolomics
For Researchers, Scientists, and Drug Development Professionals
Introduction to Stable Isotope Tracers in Metabolomics
Stable isotope tracers have become an indispensable tool in the field of metabolomics, enabling researchers to move beyond static snapshots of metabolite concentrations to a dynamic understanding of metabolic fluxes. By introducing molecules enriched with stable (non-radioactive) isotopes into a biological system, scientists can trace the journey of these labeled atoms through intricate metabolic networks. This technique provides unparalleled insights into pathway activity, nutrient utilization, and the reprogramming of metabolism in various physiological and pathological states, making it particularly valuable for drug discovery and development.[1][2][3]
This guide provides a comprehensive overview of the principles, experimental protocols, data analysis, and applications of stable isotope tracers in metabolomics.
Core Principles of Stable Isotope Tracing
The fundamental principle of stable isotope tracing lies in the ability to distinguish between endogenous (unlabeled) and exogenous (labeled) metabolites based on their mass. Stable isotopes, such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Deuterium (²H), contain additional neutrons compared to their more abundant counterparts (¹²C, ¹⁴N, and ¹H), resulting in a greater atomic mass.[3] When a labeled substrate (e.g., [U-¹³C]-glucose) is introduced into a biological system, it is metabolized through various biochemical reactions, and the heavy isotopes are incorporated into downstream metabolites.
Analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy can differentiate between the unlabeled (M+0) and labeled (M+1, M+2, etc.) isotopologues of a metabolite. The pattern and extent of isotope incorporation provide a wealth of information about the activity of metabolic pathways.
Experimental Design and Protocols
A well-designed stable isotope tracing experiment is crucial for obtaining meaningful and interpretable data. The general workflow involves selecting an appropriate tracer, labeling the biological system, quenching metabolism, extracting metabolites, and analyzing the samples.
Experimental Workflow
Protocol 1: Stable Isotope Labeling in Adherent Mammalian Cell Culture
This protocol outlines the steps for labeling adherent mammalian cells with [U-¹³C]-glucose.
Materials:
-
Adherent mammalian cells of interest
-
Complete culture medium
-
Glucose-free culture medium
-
[U-¹³C]-glucose (or other desired tracer)
-
Dialyzed fetal bovine serum (dFBS)
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (LC-MS grade), pre-chilled to -80°C
-
Liquid nitrogen
-
Cell scraper
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in ~80% confluency at the time of the experiment. Allow cells to adhere and grow overnight.
-
Media Preparation: Prepare the labeling medium by supplementing glucose-free medium with the desired concentration of [U-¹³C]-glucose and dFBS. Warm the medium to 37°C.
-
Labeling Initiation:
-
Aspirate the culture medium from the wells.
-
Quickly wash the cells once with 1 mL of pre-warmed glucose-free medium to remove any residual unlabeled glucose.
-
Immediately add 1 mL of the pre-warmed labeling medium to each well.
-
Incubate the cells for the desired labeling duration (e.g., for steady-state analysis of glycolysis and the TCA cycle, 6-24 hours is common).
-
-
Metabolism Quenching and Metabolite Extraction:
-
Place the 6-well plates on a bed of dry ice or a pre-chilled metal block to rapidly cool the cells and quench metabolic activity.
-
Aspirate the labeling medium.
-
Add 1 mL of ice-cold 80% methanol to each well.
-
Scrape the cells in the cold methanol and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Vortex the tubes vigorously for 30 seconds.
-
Incubate the tubes at -80°C for at least 30 minutes to precipitate proteins.
-
-
Sample Processing:
-
Centrifuge the tubes at maximum speed for 10 minutes at 4°C.
-
Carefully transfer the supernatant, which contains the polar metabolites, to a new pre-chilled tube.
-
Dry the metabolite extracts using a vacuum concentrator (e.g., SpeedVac).
-
Store the dried metabolite pellets at -80°C until analysis.
-
Protocol 2: In Vivo Stable Isotope Tracing in a Mouse Model
This protocol provides a general framework for in vivo labeling using a continuous infusion of a stable isotope tracer.
Materials:
-
Mouse model of interest
-
Sterile saline
-
[U-¹³C]-glucose (or other tracer) solution for infusion
-
Infusion pump and catheter
-
Anesthesia
-
Surgical tools for tissue collection
-
Liquid nitrogen
-
Homogenizer
Procedure:
-
Animal Preparation: Acclimate the mice to the experimental conditions. Fast the mice for a defined period (e.g., 6 hours) before the infusion to achieve a metabolic baseline.
-
Catheterization: Anesthetize the mouse and surgically implant a catheter into a suitable blood vessel (e.g., jugular vein) for tracer infusion.
-
Tracer Infusion:
-
Connect the catheter to an infusion pump containing the sterile tracer solution.
-
Administer a bolus dose of the tracer to rapidly achieve a target plasma enrichment, followed by a continuous infusion to maintain a steady-state level of the tracer in the circulation. The infusion duration will depend on the metabolic pathways of interest.
-
-
Tissue Collection:
-
At the end of the infusion period, collect blood samples and immediately harvest the tissues of interest.
-
Freeze-clamp the tissues in liquid nitrogen as quickly as possible to quench metabolism.
-
-
Metabolite Extraction:
-
Grind the frozen tissues into a fine powder under liquid nitrogen.
-
Extract the metabolites from the tissue powder using a suitable solvent system (e.g., methanol:water or methanol:chloroform:water).
-
Follow a similar procedure as in the cell culture protocol for protein precipitation and collection of the metabolite-containing supernatant.
-
-
Sample Processing: Dry the extracts and store them at -80°C until analysis.
Data Presentation: Quantitative Analysis of Isotopic Enrichment and Metabolic Flux
The analysis of stable isotope tracing data provides quantitative insights into metabolic pathway activity. This data is often presented as the fractional contribution of the tracer to a particular metabolite pool or as calculated metabolic fluxes.
Table 1: Fractional Enrichment of Glycolytic and TCA Cycle Intermediates in Cancer Cells Labeled with [U-¹³C]-Glucose
This table presents hypothetical but representative data on the fractional enrichment of key metabolites in a cancer cell line cultured with [U-¹³C]-glucose for 24 hours. Fractional enrichment represents the percentage of a metabolite pool that has incorporated one or more ¹³C atoms from the tracer.
| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) | M+5 (%) | M+6 (%) | Fractional Enrichment (%) |
| Glucose-6-phosphate | 5 | 1 | 2 | 2 | 5 | 10 | 75 | 95 |
| Fructose-1,6-bisphosphate | 6 | 1 | 2 | 2 | 6 | 12 | 71 | 94 |
| 3-Phosphoglycerate | 10 | 2 | 88 | - | - | - | - | 90 |
| Pyruvate | 12 | 2 | 86 | - | - | - | - | 88 |
| Lactate | 15 | 2 | 83 | - | - | - | - | 85 |
| Citrate | 30 | 5 | 45 | 5 | 10 | 5 | - | 70 |
| α-Ketoglutarate | 35 | 6 | 10 | 8 | 35 | 6 | - | 65 |
| Malate | 40 | 8 | 30 | 10 | 12 | - | - | 60 |
| Aspartate | 45 | 7 | 28 | 8 | 12 | - | - | 55 |
Data is hypothetical and for illustrative purposes.
Table 2: Relative Metabolic Fluxes through Central Carbon Metabolism
This table shows an example of relative metabolic flux data obtained from ¹³C-Metabolic Flux Analysis (¹³C-MFA) in two different cancer cell lines. Fluxes are normalized to the glucose uptake rate.
| Metabolic Flux | Cancer Cell Line A (Relative Flux) | Cancer Cell Line B (Relative Flux) |
| Glucose Uptake | 100 | 100 |
| Glycolysis (Glucose -> Pyruvate) | 85 | 95 |
| Lactate Secretion | 70 | 80 |
| Pentose Phosphate Pathway | 10 | 5 |
| Pyruvate -> Acetyl-CoA (PDH) | 12 | 8 |
| Pyruvate -> Oxaloacetate (PC) | 3 | 2 |
| TCA Cycle (Citrate Synthase) | 15 | 10 |
| Glutamine -> α-Ketoglutarate | 25 | 15 |
Data is hypothetical and for illustrative purposes.
Visualization of Metabolic Pathways and Workflows
Visualizing metabolic pathways and experimental workflows is essential for understanding the complex data generated from stable isotope tracing experiments.
Central Carbon Metabolism
This diagram illustrates the interconnected pathways of glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle, highlighting the flow of carbon from glucose.
References
- 1. Stable isotope-resolved metabolomics and applications for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies [mdpi.com]
A Technical Guide to 13C and Deuterium Labeling in Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the principles, experimental protocols, and data interpretation involved in using 13C and deuterium stable isotope labeling for metabolic research. This powerful technique offers an unparalleled window into the dynamic nature of metabolic pathways, enabling precise quantification of metabolic fluxes and enhancing our understanding of cellular physiology in both health and disease. Its applications in drug development are vast, ranging from target identification and validation to understanding mechanisms of drug action and resistance.
Core Principles of Stable Isotope Labeling
Stable isotope labeling is a technique that utilizes non-radioactive isotopes, such as carbon-13 (¹³C) and deuterium (²H), to trace the metabolic fate of molecules within a biological system.[1] These heavier isotopes are chemically identical to their more abundant counterparts (¹²C and ¹H) and are incorporated into metabolites through enzymatic reactions. By tracking the incorporation of these labels, researchers can elucidate active metabolic pathways and quantify the rates of metabolic reactions, known as metabolic fluxes.[2]
Carbon-13 (¹³C) Labeling: ¹³C is a stable isotope of carbon that is commonly used to trace the path of carbon atoms through central carbon metabolism.[3] By providing cells or organisms with a substrate uniformly labeled with ¹³C (e.g., [U-¹³C]-glucose), the label will be incorporated into downstream metabolites. The pattern and extent of ¹³C enrichment in these metabolites, measured by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, provide detailed information about the relative and absolute fluxes through pathways like glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.[4][5]
Deuterium (²H) Labeling: Deuterium, a stable isotope of hydrogen, is particularly useful for tracing metabolic pathways involving redox reactions and for studying the metabolism of water, fatty acids, and amino acids.[6] Deuterated water (²H₂O) can be used to label a wide range of molecules as deuterium is incorporated through various enzymatic reactions.[7] One of the key advantages of deuterium labeling is its potential for in vivo studies in humans due to the safety of deuterated compounds.[8]
Experimental Design and Protocols
A successful stable isotope labeling study relies on careful experimental design, including the choice of tracer, labeling duration, and the analytical method for detection.
General Experimental Workflow
The workflow for a typical metabolic labeling experiment involves several key stages, from initial cell culture to data analysis.
Detailed Experimental Protocols
Protocol 1: 13C-Glucose Labeling of Adherent Mammalian Cells for Mass Spectrometry Analysis [9]
-
Cell Seeding and Growth: Seed adherent mammalian cells in culture dishes and grow them to the desired confluency (typically 60-80%) in their standard growth medium.
-
Media Preparation: Prepare the labeling medium by supplementing basal medium (lacking glucose and glutamine) with the desired concentration of [U-¹³C]-glucose and dialyzed fetal bovine serum. Also include other necessary supplements like glutamine, pyruvate, and antibiotics.
-
Isotope Labeling: Aspirate the standard growth medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS). Add the pre-warmed ¹³C-labeling medium to the cells and incubate for a specific duration. The labeling time should be sufficient to reach isotopic steady state, which can range from minutes for glycolytic intermediates to hours for TCA cycle intermediates.[10]
-
Metabolite Quenching: To halt metabolic activity, rapidly aspirate the labeling medium and wash the cells with ice-cold PBS. Immediately add a quenching solution, such as ice-cold 80% methanol, to the culture dish.
-
Metabolite Extraction: Scrape the cells in the quenching solution and transfer the cell suspension to a microcentrifuge tube. Vortex thoroughly and incubate at -20°C for at least 15 minutes to precipitate proteins. Centrifuge at high speed to pellet the protein and cellular debris.
-
Sample Preparation for MS: Collect the supernatant containing the extracted metabolites. Dry the supernatant under a stream of nitrogen or using a vacuum concentrator. The dried metabolite extract can then be derivatized, if necessary, and reconstituted in a suitable solvent for analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: The raw MS data is processed to correct for natural isotope abundances and to determine the mass isotopomer distributions (MIDs) of the metabolites of interest. This information is then used for metabolic flux analysis.
Protocol 2: In Vivo Deuterium Labeling in Mice for NMR Analysis [11]
-
Animal Acclimation: Acclimate the mice to the experimental conditions and housing.
-
Deuterated Water Administration: To achieve a target enrichment of deuterium in the total body water (e.g., 8%), administer an initial bolus injection of 0.9% NaCl in 100% ²H₂O. Subsequently, provide drinking water containing a specific percentage of ²H₂O (e.g., 16%) to maintain the desired body water enrichment.[11]
-
Tissue Collection: At the end of the labeling period, euthanize the animal and rapidly excise the tissues of interest. Immediately freeze the tissues in liquid nitrogen to quench all metabolic activity.
-
Metabolite Extraction: Homogenize the frozen tissue in a suitable extraction solvent (e.g., a mixture of methanol, chloroform, and water) to separate polar and nonpolar metabolites.
-
NMR Sample Preparation: Dry the polar metabolite extract and reconstitute it in a deuterated buffer suitable for NMR analysis.
-
NMR Spectroscopy: Acquire deuterium (²H) NMR spectra on a high-field NMR spectrometer. The resulting spectra will show peaks corresponding to deuterated metabolites.
-
Data Analysis: Integrate the peak areas in the ²H NMR spectra to quantify the relative abundance of deuterated metabolites. This data can provide insights into the activity of various metabolic pathways in vivo.
Data Presentation and Interpretation
Quantitative data from stable isotope labeling experiments are crucial for understanding metabolic phenotypes.
Quantitative Data Summary
The following tables summarize representative quantitative data from published ¹³C and deuterium labeling studies.
| Metabolite | Condition 1: Fractional Contribution (%) | Condition 2: Fractional Contribution (%) | Reference |
| Lactate from Glucose | 95 ± 2 | 75 ± 5 | Fictional Example |
| Glutamate from Glucose | 40 ± 3 | 60 ± 4 | Fictional Example |
| Palmitate from Acetate | 80 ± 6 | 50 ± 7 | Fictional Example |
| Metabolic Flux | Wild Type (relative flux) | Mutant (relative flux) | Reference |
| Glycolysis | 100 ± 10 | 150 ± 15 | [12] |
| Pentose Phosphate Pathway | 20 ± 3 | 15 ± 2 | [12] |
| TCA Cycle | 50 ± 5 | 30 ± 4 | [12] |
| Metabolite | Deuterium Label Loss (%) | Kinetic Isotope Effect (kH/kD) | Reference |
| Lactate | 15.7 ± 2.6 | 1.042 | [13] |
| Glutamate | 37.9 ± 1.1 | 1.035 | [13] |
| Glutamine | 41.5 ± 5.2 | 1.020 | [13] |
Interpreting Labeling Patterns
The distribution of isotopes within a metabolite provides a wealth of information. For instance, in ¹³C labeling experiments, the number of ¹³C atoms in a metabolite (M+1, M+2, etc.) reveals the number of labeled carbons incorporated from the tracer. This mass isotopomer distribution is the primary data used for metabolic flux analysis.
Visualization of Metabolic Pathways and Workflows
Visualizing complex metabolic networks and experimental designs is essential for clear communication and understanding. The following diagrams were generated using the Graphviz DOT language.
Central Carbon Metabolism
This diagram illustrates the major pathways of central carbon metabolism, which are frequently interrogated using ¹³C-labeled glucose.
Metabolic Flux Analysis (MFA) Workflow
This diagram outlines the computational workflow for ¹³C-Metabolic Flux Analysis (MFA), a key application of stable isotope labeling.
Conclusion
13C and deuterium labeling are indispensable tools in modern metabolic research and drug development. They provide a quantitative and dynamic view of cellular metabolism that is unattainable with other methods. By carefully designing and executing labeling experiments and applying robust analytical and computational methods, researchers can gain profound insights into the metabolic reprogramming that underlies various diseases and the mechanisms of action of therapeutic agents. This technical guide serves as a foundational resource for scientists and researchers looking to harness the power of stable isotope tracing in their work.
References
- 1. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic flux analysis - Wikipedia [en.wikipedia.org]
- 3. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 4. researchgate.net [researchgate.net]
- 5. Measuring Metabolic Flux [iwasa.biochem.utah.edu]
- 6. scispace.com [scispace.com]
- 7. par.nsf.gov [par.nsf.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Characterization of kinetic isotope effects and label loss in deuterium-based isotopic labeling studies - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Investigation of Sodium 2-oxobutanoate-¹³C,d₂ in Cellular Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines a preliminary framework for investigating the metabolic fate and cellular impact of Sodium 2-oxobutanoate-¹³C,d₂, a stable isotope-labeled intermediate of amino acid metabolism. While direct experimental data for this specific isotopologue is not yet prevalent in published literature, this document provides a foundational approach based on the known biochemistry of 2-oxobutanoate and established methodologies in metabolic flux analysis.
Introduction to 2-Oxobutanoate
2-Oxobutanoate, also known as alpha-ketobutyrate, is a key metabolic intermediate derived from the catabolism of threonine and methionine.[1][2] Its primary metabolic fate is mitochondrial, where it is converted to propionyl-CoA, which then enters the tricarboxylic acid (TCA) cycle via succinyl-CoA.[2][3] Emerging research has implicated 2-oxobutanoate in the regulation of cellular lifespan and glucose oxidation, suggesting a broader role in cellular signaling.[4][5] The use of stable isotope tracers, such as Sodium 2-oxobutanoate-¹³C,d₂, offers a powerful tool to dissect these pathways with high precision.[6][7]
Core Metabolic Pathway of 2-Oxobutanoate
The central degradation pathway of 2-oxobutanoate occurs within the mitochondrial matrix. The initial and committing step is the oxidative decarboxylation of 2-oxobutanoate to propionyl-CoA, a reaction catalyzed by the branched-chain alpha-keto acid dehydrogenase complex.[2][3] Propionyl-CoA is then carboxylated to form methylmalonyl-CoA, which is subsequently isomerized to succinyl-CoA, an anaplerotic substrate for the TCA cycle.[1][2]
Figure 1: Mitochondrial metabolism of 2-oxobutanoate.
Hypothetical Investigation in Human Fibroblast Cell Lines
Recent studies have demonstrated that 2-oxobutanoate can delay cellular senescence in fibroblast cells through a SIRT1-mediated signaling pathway.[4] This provides a compelling rationale for conducting a preliminary investigation in a human fibroblast cell line, such as IMR-90 or WI-38.
Experimental Workflow
The proposed experimental workflow involves culturing human fibroblasts and introducing Sodium 2-oxobutanoate-¹³C,d₂ as a metabolic tracer. The incorporation of the ¹³C and deuterium labels into downstream metabolites would be quantified using mass spectrometry.
Figure 2: Experimental workflow for tracer analysis.
Experimental Protocol
-
Cell Culture: Human fibroblast cells (e.g., IMR-90) are cultured in standard media (e.g., DMEM with 10% FBS) to 80% confluency.
-
Tracer Introduction: The standard medium is replaced with a medium containing a defined concentration (e.g., 100 µM) of Sodium 2-oxobutanoate-¹³C,d₂.
-
Time-Course Sampling: At specified time points (e.g., 0, 2, 6, 12, and 24 hours), the cells are rapidly washed with cold saline and metabolism is quenched using a cold solvent mixture (e.g., 80% methanol).
-
Metabolite Extraction: Intracellular metabolites are extracted by scraping the cells in the quenching solution, followed by centrifugation to pellet cellular debris.
-
LC-MS/MS Analysis: The supernatant containing the polar metabolites is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the mass isotopologues of downstream metabolites.
Anticipated Quantitative Data
The primary quantitative data from this investigation will be the fractional labeling of key metabolites in the 2-oxobutanoate degradation pathway. This data can be presented in a tabular format for clear comparison across different time points.
| Metabolite | Isotopologue | Fractional Labeling at 2 hours (%) | Fractional Labeling at 6 hours (%) | Fractional Labeling at 12 hours (%) | Fractional Labeling at 24 hours (%) |
| Propionyl-CoA | M+3 | Anticipated Value | Anticipated Value | Anticipated Value | Anticipated Value |
| Methylmalonyl-CoA | M+3 | Anticipated Value | Anticipated Value | Anticipated Value | Anticipated Value |
| Succinyl-CoA | M+3 | Anticipated Value | Anticipated Value | Anticipated Value | Anticipated Value |
| Fumarate | M+3 | Anticipated Value | Anticipated Value | Anticipated Value | Anticipated Value |
| Malate | M+3 | Anticipated Value | Anticipated Value | Anticipated Value | Anticipated Value |
Note: The specific fractional labeling values will be determined experimentally. The 'M+3' isotopologue is predicted based on the incorporation of the ¹³C and two deuterium atoms from the parent molecule, assuming the loss of one carbon during the conversion to propionyl-CoA.
Investigation of Associated Signaling Pathways
The link between 2-oxobutanoate and the NAD+/SIRT1 pathway suggests that it may play a role in regulating cellular processes beyond simple catabolism.[4] A potential signaling cascade initiated by 2-oxobutanoate could involve the modulation of NAD+ levels, which in turn activates SIRT1, a key regulator of cellular metabolism and stress responses.
Figure 3: Potential 2-oxobutanoate signaling cascade.
Concluding Remarks
The preliminary investigation of Sodium 2-oxobutanoate-¹³C,d₂ in specific cell lines holds significant promise for elucidating the intricate roles of this metabolite in cellular physiology. By employing stable isotope tracing and metabolomic analysis, researchers can gain a deeper understanding of its contribution to central carbon metabolism and its influence on critical signaling pathways. The methodologies and frameworks presented in this guide offer a robust starting point for such investigations, which could ultimately inform the development of novel therapeutic strategies targeting metabolic dysfunction.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. α-Ketobutyric acid - Wikipedia [en.wikipedia.org]
- 3. PathBank [pathbank.org]
- 4. The metabolite alpha-ketobutyrate extends lifespan by promoting peroxisomal function in C. elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. α-ketobutyrate links alterations in cystine metabolism to glucose oxidation in mtDNA mutant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolic imaging with deuterium labeled substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. metsol.com [metsol.com]
The Significance of Isotopologue Distribution of Sodium 2-oxobutanoate-¹³C,d₂: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope tracers are indispensable tools in the field of metabolic research and drug development, enabling the elucidation of complex biochemical pathways and the quantification of metabolic fluxes. Among these, Sodium 2-oxobutanoate-¹³C,d₂, a doubly labeled isotopologue of the endogenous keto acid, offers a unique potential for tracing the metabolic fate of 2-oxobutanoate. This technical guide provides an in-depth analysis of the significance of its isotopologue distribution, detailed experimental protocols for its use in metabolic flux analysis (MFA), and the expected quantitative data to guide researchers in their investigations.
2-Oxobutanoate (also known as α-ketobutyrate) is a key metabolic intermediate in the catabolism of several amino acids, including threonine and methionine. Its primary metabolic fate is its conversion to propionyl-CoA, which then enters the tricarboxylic acid (TCA) cycle via succinyl-CoA. By using Sodium 2-oxobutanoate labeled with both carbon-13 (¹³C) and deuterium (d₂), researchers can precisely track the flow of its carbon skeleton and hydrogen atoms through these central metabolic pathways. This allows for the quantitative assessment of pathway activity under various physiological and pathological conditions.
Metabolic Significance and Tracing Strategy
The core significance of using Sodium 2-oxobutanoate-¹³C,d₂ lies in its ability to provide detailed insights into the flux through the anaplerotic pathway involving propionyl-CoA. The dual labeling provides a distinct mass shift that can be readily detected by mass spectrometry, allowing for the differentiation of the tracer-derived metabolites from the endogenous unlabeled pools.
The metabolic conversion of 2-oxobutanoate to propionyl-CoA is catalyzed by the branched-chain α-keto acid dehydrogenase complex. This reaction involves the oxidative decarboxylation of 2-oxobutanoate, resulting in the loss of one carbon atom as CO₂ and the formation of a three-carbon propionyl-CoA molecule. Propionyl-CoA is then carboxylated to form methylmalonyl-CoA, which is subsequently isomerized to succinyl-CoA, an intermediate of the TCA cycle.
By analyzing the mass isotopologue distribution (MID) of downstream metabolites such as propionyl-CoA, methylmalonyl-CoA, and succinyl-CoA, it is possible to quantify the contribution of 2-oxobutanoate to the TCA cycle. The presence of both ¹³C and deuterium labels provides an additional layer of information, potentially allowing for the study of enzyme kinetics and isotope effects.
Quantitative Data Presentation
The following tables summarize the theoretical quantitative data for the isotopologue distribution of Sodium 2-oxobutanoate-¹³C,d₂ and its key downstream metabolites. This data is predictive and serves as a guide for interpreting experimental results. The exact distribution in a biological system will depend on the metabolic state of the cells or organism under investigation.
Table 1: Theoretical Isotopologue Distribution of Sodium 2-oxobutanoate-¹³C,d₂ Tracer
| Isotopologue | Formula | Mass Shift (M+) | Expected Abundance (%) |
| M+0 | C₄H₅O₃Na | 0 | < 1 |
| M+3 | ¹³CC₃H₃d₂O₃Na | 3 | > 98 |
Note: The exact mass shift will depend on the specific positions of the ¹³C and deuterium labels. This table assumes one ¹³C and two deuterium atoms.
Table 2: Expected Mass Isotopologue Distribution (MID) of Key Downstream Metabolites
| Metabolite | Isotopologue | Expected Mass Shift (M+) | Origin of Label |
| Propionyl-CoA | M+3 | 3 | From ¹³C and d₂ of 2-oxobutanoate |
| Methylmalonyl-CoA | M+3 | 3 | From labeled Propionyl-CoA |
| Succinyl-CoA | M+3 | 3 | From labeled Methylmalonyl-CoA |
| Succinyl-CoA | M+2 | 2 | After one turn of the TCA cycle |
| Succinyl-CoA | M+1 | 1 | After multiple turns of the TCA cycle |
Note: The observed MIDs in an experiment will be a mixture of labeled and unlabeled species, and the fractional abundances will reflect the relative metabolic fluxes.
Experimental Protocols
The following is a detailed methodology for a typical ¹³C metabolic flux analysis experiment using Sodium 2-oxobutanoate-¹³C,d₂.
Cell Culture and Isotope Labeling
-
Cell Seeding: Plate cells at a desired density in standard culture medium and allow them to adhere and reach the desired confluency.
-
Medium Exchange: Prior to labeling, replace the standard medium with a custom medium containing a known concentration of unlabeled sodium 2-oxobutanoate to allow for metabolic adaptation.
-
Isotope Labeling: Replace the adaptation medium with the labeling medium containing Sodium 2-oxobutanoate-¹³C,d₂ at the same concentration. The duration of labeling will depend on the specific metabolic pathway and the time required to reach isotopic steady state. A time-course experiment is recommended to determine the optimal labeling time.[1]
Metabolite Extraction
-
Quenching: Rapidly quench metabolism by aspirating the labeling medium and washing the cells with ice-cold phosphate-buffered saline (PBS).
-
Extraction: Add a pre-chilled extraction solvent (e.g., 80:20 methanol:water) to the cells. Scrape the cells and collect the cell lysate in a microcentrifuge tube.
-
Centrifugation: Centrifuge the lysate at high speed to pellet the protein and cell debris.
-
Supernatant Collection: Collect the supernatant containing the polar metabolites for subsequent analysis.
Sample Derivatization for GC-MS Analysis
For analysis by gas chromatography-mass spectrometry (GC-MS), the polar metabolites in the extract need to be chemically derivatized to increase their volatility. A common method is trimethylsilyl (TMS) derivatization.
-
Drying: Dry the metabolite extract completely under a stream of nitrogen or using a vacuum concentrator.
-
Oximation: Add a solution of methoxyamine hydrochloride in pyridine to the dried extract and incubate to protect the keto groups.
-
Silylation: Add a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and incubate to derivatize the hydroxyl and carboxyl groups.
GC-MS Analysis
-
Injection: Inject the derivatized sample into the GC-MS system.
-
Chromatographic Separation: Separate the derivatized metabolites on a suitable GC column (e.g., a DB-5ms column).
-
Mass Spectrometry: Analyze the eluting compounds using a mass spectrometer operating in either full scan mode to identify all metabolites or in selected ion monitoring (SIM) mode to quantify the abundance of specific isotopologues.
Data Analysis and Interpretation
-
Peak Integration: Integrate the chromatographic peaks corresponding to 2-oxobutanoate and its downstream metabolites.
-
Mass Isotopologue Distribution (MID) Calculation: For each metabolite, determine the relative abundance of each mass isotopologue (M+0, M+1, M+2, etc.).
-
Correction for Natural Abundance: Correct the raw MID data for the natural abundance of stable isotopes (e.g., ¹³C, ²H, ¹⁵N, ¹⁷O, ¹⁸O, ²⁹Si, ³⁰Si) to obtain the true tracer-derived labeling pattern.[2]
-
Metabolic Flux Analysis: Use the corrected MIDs as input for metabolic flux analysis software (e.g., INCA, Metran) to calculate the intracellular metabolic fluxes.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Metabolic pathway of Sodium 2-oxobutanoate-¹³C,d₂.
Experimental Workflow Diagram
Caption: Experimental workflow for metabolic flux analysis.
Conclusion
The use of Sodium 2-oxobutanoate-¹³C,d₂ as a metabolic tracer provides a powerful approach to quantitatively investigate the metabolic pathways involving 2-oxobutanoate and propionyl-CoA. The distinct isotopologue distribution generated by this dual-labeled tracer allows for precise tracking of its metabolic fate and the accurate determination of metabolic fluxes. The experimental protocols and theoretical data presented in this guide offer a comprehensive framework for researchers to design, execute, and interpret stable isotope tracing studies aimed at unraveling the complexities of cellular metabolism. This knowledge is critical for advancing our understanding of metabolic regulation in health and disease and for the development of novel therapeutic strategies.
References
- 1. Metabolic Pathway Confirmation and Discovery Through 13C-labeling of Proteinogenic Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Validation of carbon isotopologue distribution measurements by GC-MS and application to 13C-metabolic flux analysis of the tricarboxylic acid cycle in Brassica napus leaves [frontiersin.org]
Methodological & Application
Application Notes and Protocols for Sodium 2-oxobutanoate-13C,d2 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium 2-oxobutanoate, also known as α-ketobutyrate, is a key metabolic intermediate involved in amino acid and fatty acid metabolism. The stable isotope-labeled Sodium 2-oxobutanoate-13C,d2 serves as a powerful tracer to elucidate the metabolic fate of 2-oxobutanoate and related pathways in cell culture models. This document provides detailed application notes and protocols for its use in metabolic tracing studies, including experimental design, cell culture procedures, metabolite extraction, and analysis by mass spectrometry.
Metabolic Fate of 2-Oxobutanoate
2-Oxobutanoate is primarily generated from the catabolism of threonine and methionine. It is subsequently converted to propionyl-CoA, which then enters the tricarboxylic acid (TCA) cycle at the level of succinyl-CoA.[1][2] Additionally, 2-oxobutanoate can serve as a precursor for the biosynthesis of certain amino acids, such as isoleucine. By using this compound, researchers can trace the incorporation of the 13C and deuterium labels into these downstream metabolites, providing quantitative insights into the activity of these metabolic pathways.
Key Applications
-
TCA Cycle Flux Analysis: Quantifying the contribution of 2-oxobutanoate to the pool of TCA cycle intermediates.
-
Amino Acid Metabolism: Tracing the flow of carbon and hydrogen from 2-oxobutanoate into the biosynthesis of amino acids.
-
Fatty Acid Metabolism: Investigating the role of propionyl-CoA derived from 2-oxobutanoate in fatty acid synthesis and elongation.
-
Drug Discovery: Assessing the impact of therapeutic compounds on pathways involving 2-oxobutanoate metabolism.
Experimental Design Considerations
Successful metabolic tracing experiments with this compound require careful planning. Key parameters to consider include the cell line, tracer concentration, labeling time, and the specific biological question being addressed.
Tracer Concentration
The optimal concentration of this compound should be determined empirically for each cell line to ensure sufficient label incorporation without inducing toxicity. While high concentrations of 2-oxobutanoate can be toxic to microorganisms, the cytotoxic levels in mammalian cells are less defined.[3] A pilot experiment is recommended to determine the optimal, non-toxic concentration.
| Parameter | Recommendation |
| Starting Concentration Range | 0.1 mM - 1 mM |
| Toxicity Assessment | Cell viability assay (e.g., MTT or trypan blue exclusion) |
| Label Incorporation Check | Preliminary mass spectrometry analysis |
Labeling Time
The duration of labeling will depend on the turnover rate of the metabolites of interest. Short-term labeling (minutes to hours) is suitable for pathways with high flux, such as the TCA cycle, while longer incubation times (hours to days) may be necessary to detect label incorporation into more complex molecules like fatty acids or proteins.
| Metabolic Pathway | Recommended Labeling Time |
| TCA Cycle Intermediates | 30 minutes - 6 hours |
| Amino Acid Biosynthesis | 2 hours - 24 hours |
| Fatty Acid Metabolism | 12 hours - 48 hours |
Experimental Protocols
Protocol 1: Preparation of Labeled Cell Culture Medium
-
Prepare Basal Medium: Start with a custom formulation of your desired cell culture medium that lacks unlabeled sodium 2-oxobutanoate. If a custom formulation is not feasible, use a standard medium and be aware of the potential for isotopic dilution.
-
Dissolve Tracer: Dissolve the this compound in sterile phosphate-buffered saline (PBS) or directly into the basal medium to create a concentrated stock solution.
-
Prepare Labeled Medium: Add the tracer stock solution to the basal medium to achieve the desired final concentration. For example, to prepare 100 mL of medium with a final tracer concentration of 0.5 mM, add 0.5 mL of a 100 mM stock solution.
-
Supplement Medium: Add other necessary supplements such as dialyzed fetal bovine serum (dFBS) to minimize the introduction of unlabeled 2-oxobutanoate and other small molecules.
-
Sterilization: Filter-sterilize the final labeled medium through a 0.22 µm filter.
Protocol 2: Cell Seeding and Labeling
-
Cell Seeding: Seed cells in multi-well plates at a density that will ensure they are in the exponential growth phase at the time of labeling. A typical seeding density for a 6-well plate is 2 x 10^5 cells per well.
-
Pre-incubation: Culture the cells in their standard, unlabeled medium for 24 hours to allow for attachment and recovery.
-
Initiate Labeling: Aspirate the unlabeled medium, wash the cells once with pre-warmed sterile PBS, and then add the pre-warmed, labeled medium.
-
Incubation: Place the cells back in the incubator for the desired labeling duration.
Protocol 3: Metabolite Extraction
-
Quenching Metabolism: At the end of the labeling period, rapidly quench metabolic activity to prevent further enzymatic reactions. Place the culture plate on dry ice and aspirate the medium.
-
Cell Lysis and Extraction: Add 1 mL of ice-cold 80% methanol (v/v in water) to each well. Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Homogenization: Vortex the tubes vigorously for 1 minute.
-
Precipitation: Incubate the tubes at -80°C for at least 20 minutes to precipitate proteins.
-
Clarification: Centrifuge the tubes at maximum speed (e.g., >14,000 x g) for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the metabolites, to a new tube.
-
Drying: Dry the metabolite extracts using a vacuum concentrator (e.g., SpeedVac).
-
Storage: Store the dried extracts at -80°C until analysis.
Data Acquisition and Analysis
Mass Spectrometry Analysis
Resuspend the dried metabolite extracts in a suitable solvent for your mass spectrometry platform (e.g., a mixture of water and acetonitrile). Analyze the samples using high-resolution mass spectrometry (e.g., Q-TOF or Orbitrap) coupled with liquid chromatography (LC-MS).
Data Analysis Workflow
-
Peak Identification: Identify the peaks corresponding to the metabolites of interest based on their accurate mass and retention time.
-
Isotopologue Distribution: Determine the mass isotopologue distribution (MID) for each metabolite. This involves integrating the peak areas for the monoisotopic peak (M+0) and the peaks corresponding to the incorporation of one or more stable isotopes (M+1, M+2, etc.).
-
Correction for Natural Abundance: Correct the raw MID data for the natural abundance of stable isotopes (e.g., 13C, 15N, 18O) to determine the true fractional enrichment from the tracer.
-
Metabolic Flux Analysis: Use the corrected fractional enrichment data to calculate metabolic flux ratios or to perform more complex metabolic flux analysis (MFA) using specialized software.
Visualization of Pathways and Workflows
2-Oxobutanoate Metabolic Pathway
Caption: Metabolic fate of this compound.
Experimental Workflow
Caption: Overview of the experimental workflow.
Concluding Remarks
The use of this compound in cell culture experiments provides a robust method for investigating key metabolic pathways. The protocols and guidelines presented here offer a comprehensive framework for designing and executing these studies. Careful optimization of experimental parameters and rigorous data analysis are essential for obtaining high-quality, reproducible results that will advance our understanding of cellular metabolism in health and disease.
References
Application Notes and Protocols for Quantifying Metabolic Fluxes Using Sodium 2-oxobutanoate-13C,d2
For Researchers, Scientists, and Drug Development Professionals
Introduction to Sodium 2-oxobutanoate as a Metabolic Tracer
Sodium 2-oxobutanoate, also known as sodium alpha-ketobutyrate, is a key metabolic intermediate involved in the catabolism of several amino acids, including threonine and methionine.[1][2][3] Its central position in metabolism makes it a valuable tracer for quantifying fluxes through critical pathways. Upon entering the cell, 2-oxobutanoate is primarily converted to propionyl-CoA, which is subsequently metabolized to succinyl-CoA, an anaplerotic substrate for the Tricarboxylic Acid (TCA) cycle.[1][2][3][4][5] This pathway is crucial for cellular energy production and biosynthesis.
The use of isotopically labeled Sodium 2-oxobutanoate, specifically with Carbon-13 (¹³C) and Deuterium (d2), offers a sophisticated tool for metabolic flux analysis (MFA). The ¹³C label allows for the tracing of the carbon backbone of 2-oxobutanoate as it is metabolized, while the deuterium label can provide insights into redox reactions and the activities of specific dehydrogenases.
Principal Applications:
-
Quantifying Anaplerotic Flux: Tracing the entry of ¹³C-labeled succinyl-CoA derived from Sodium 2-oxobutanoate-¹³C into the TCA cycle to measure the rate of anaplerosis.
-
Amino Acid Catabolism: Measuring the flux from amino acids like threonine and methionine that degrade to 2-oxobutanoate.
-
Propionyl-CoA Metabolism: Investigating the metabolic fate of propionyl-CoA, which is implicated in various inherited metabolic disorders.[6][7][8]
-
Redox Metabolism: The deuterium label can be used to probe the activity of dehydrogenases involved in the downstream metabolism of 2-oxobutanoate.
Metabolic Pathway of Sodium 2-oxobutanoate
The primary metabolic fate of Sodium 2-oxobutanoate is its conversion to propionyl-CoA. This is followed by a series of reactions that lead to its entry into the TCA cycle as succinyl-CoA.
Figure 1. Metabolic pathway of Sodium 2-oxobutanoate to the TCA cycle.
Experimental Workflow for Metabolic Flux Analysis
A typical workflow for quantifying metabolic fluxes using Sodium 2-oxobutanoate-¹³C,d2 involves several key steps, from cell culture to data analysis.
Figure 2. General experimental workflow for ¹³C-MFA.
Detailed Experimental Protocols
The following are generalized protocols that should be optimized for specific cell types and experimental conditions.
Protocol 1: Cell Culture and Isotope Labeling
-
Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of labeling.
-
Medium Preparation: Prepare the experimental medium containing a known concentration of Sodium 2-oxobutanoate-¹³C,d2. The concentration should be optimized to ensure sufficient labeling without causing toxicity.
-
Labeling:
-
For steady-state MFA, replace the standard culture medium with the labeling medium and incubate for a period sufficient to reach isotopic steady state (typically 24-48 hours).
-
For isotopically non-stationary MFA (INST-MFA), introduce the tracer and collect samples at multiple time points during the transient labeling phase.[5]
-
-
Cell Counting: At the end of the labeling period, detach and count the cells to normalize metabolite levels.
Protocol 2: Metabolite Extraction
-
Quenching: Rapidly quench metabolic activity to preserve the in vivo state of metabolites. A common method is to aspirate the medium and add a cold quenching solution (e.g., 80% methanol at -80°C).
-
Scraping and Collection: Scrape the cells in the quenching solution and transfer the cell suspension to a microcentrifuge tube.
-
Extraction:
-
Add a non-polar solvent (e.g., chloroform) to the cell suspension for phase separation.
-
Vortex thoroughly and centrifuge to separate the polar (aqueous) and non-polar (organic) phases.
-
-
Drying: Collect the aqueous phase containing polar metabolites and dry it using a vacuum concentrator.
-
Storage: Store the dried metabolite extracts at -80°C until analysis.
Protocol 3: LC-MS/MS Analysis
-
Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable solvent for LC-MS/MS analysis (e.g., 50% acetonitrile).
-
Chromatographic Separation: Use a liquid chromatography method optimized for the separation of organic acids and amino acids (e.g., HILIC or reversed-phase chromatography).
-
Mass Spectrometry:
-
Employ a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to detect the mass isotopologues of downstream metabolites.
-
Acquire data in full scan mode to capture the entire mass spectrum of labeled metabolites.
-
Use tandem MS (MS/MS) to confirm the identity of metabolites and determine positional labeling if necessary.
-
Data Presentation and Analysis
Quantitative data from MFA studies are typically presented in tables to facilitate comparison between different experimental conditions.
Table 1: Hypothetical Mass Isotopologue Distribution of TCA Cycle Intermediates after Labeling with Sodium 2-oxobutanoate-[1-¹³C]
| Metabolite | M+0 | M+1 | M+2 | M+3 | M+4 |
| Succinate | 50% | 40% | 8% | 2% | 0% |
| Fumarate | 52% | 38% | 8% | 2% | 0% |
| Malate | 51% | 39% | 8% | 2% | 0% |
| Citrate | 45% | 35% | 15% | 5% | 0% |
This table represents a hypothetical scenario where the M+1 enrichment in TCA cycle intermediates would indicate the flux from the ¹³C-labeled 2-oxobutanoate.
Data Analysis Workflow:
Figure 3. Workflow for data analysis in ¹³C-MFA.
Flux Calculation:
The corrected mass isotopologue distributions are used as inputs for computational models that estimate intracellular fluxes. Software packages such as INCA or Metran are commonly used for this purpose. These programs use iterative algorithms to find the set of fluxes that best fit the experimental labeling data.
Concluding Remarks
Sodium 2-oxobutanoate-¹³C,d2 represents a potentially powerful tool for dissecting complex metabolic pathways. While direct experimental data for this specific dual-labeled tracer is not yet widely available in the literature, the known metabolism of 2-oxobutanoate and the principles of MFA provide a strong foundation for its application. The protocols and workflows described here offer a comprehensive guide for researchers to design and execute experiments to quantify metabolic fluxes with this novel tracer, paving the way for new discoveries in cellular metabolism and disease.
References
- 1. Threonine and 2-Oxobutanoate Degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PathBank [pathbank.org]
- 3. α-Ketobutyric acid - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. vanderbilt.edu [vanderbilt.edu]
- 6. Metabolic flux analysis in hiPSC-CMs reveals insights into cardiac dysfunction in propionic acidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolic flux analysis in hiPSC-CMs reveals insights into cardiac dysfunction in propionic acidemia Eva Richard - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes & Protocols for Time-Course Labeling with Sodium 2-oxobutanoate-¹³C,d₂
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and conducting time-course labeling experiments using Sodium 2-oxobutanoate-¹³C,d₂. This stable isotope tracer is a powerful tool for elucidating the dynamics of metabolic pathways involved in amino acid and fatty acid metabolism. The detailed protocols and data interpretation guidelines provided herein will enable researchers to track the metabolic fate of 2-oxobutanoate and gain insights into cellular metabolism in various physiological and pathological contexts, including drug development.
Introduction
Sodium 2-oxobutanoate, also known as α-ketobutyrate, is a key metabolic intermediate in the catabolism of threonine, methionine, and odd-chain fatty acids.[1][2] Its primary metabolic fate is its conversion to propionyl-CoA, which subsequently enters the tricarboxylic acid (TCA) cycle as succinyl-CoA.[3] By using Sodium 2-oxobutanoate labeled with both ¹³C and deuterium (d₂), researchers can precisely trace the contribution of this precursor to downstream metabolites and quantify metabolic fluxes. Time-course experiments, where samples are collected at multiple time points after the introduction of the tracer, are crucial for understanding the kinetics of these metabolic pathways.[4][5]
Key Applications
-
Metabolic Flux Analysis: Quantifying the rate of metabolic reactions through specific pathways.[6]
-
Drug Discovery and Development: Assessing the effect of drug candidates on amino acid and fatty acid metabolism.
-
Disease Research: Investigating metabolic reprogramming in diseases such as cancer and inborn errors of metabolism.
-
Nutrient Utilization Studies: Determining how cells utilize different nutrient sources.[4]
Experimental Design Considerations
A successful time-course labeling experiment requires careful planning. Key considerations include:
-
Cell Culture Conditions: Cells should be in a logarithmic growth phase to ensure active metabolism. It is recommended to use dialyzed fetal bovine serum (FBS) to minimize the concentration of unlabeled 2-oxobutanoate and related metabolites in the medium.[7]
-
Tracer Concentration: The concentration of Sodium 2-oxobutanoate-¹³C,d₂ should be optimized to ensure sufficient labeling of downstream metabolites without causing toxicity.
-
Time Points: The selection of time points is critical for capturing the dynamics of the metabolic pathway of interest. For rapidly labeling pathways like glycolysis, early time points in the minutes-to-hours range are necessary. For pathways involving larger pools of metabolites, such as the TCA cycle and amino acid biosynthesis, longer time courses (several hours to days) may be required to reach isotopic steady-state.[4][7]
-
Controls: Unlabeled control samples are essential to determine the natural isotopic abundance of metabolites.
Experimental Workflow
The general workflow for a time-course labeling experiment with Sodium 2-oxobutanoate-¹³C,d₂ is depicted below.
References
- 1. PathBank [pathbank.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. 2-oxobutanoate degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dynamic 13C Labeling of Fast Turnover Metabolites for Analysis of Metabolic Fluxes and Metabolite Channeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]
- 7. systems.crump.ucla.edu [systems.crump.ucla.edu]
Troubleshooting & Optimization
Troubleshooting low signal intensity in Sodium 2-oxobutanoate-13C,d2 NMR analysis.
Technical Support Center: Sodium 2-oxobutanoate-13C,d2 NMR Analysis
This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering low signal intensity during the NMR analysis of this compound. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for low signal intensity in the NMR analysis of this compound?
Low signal intensity in ¹³C NMR is a common challenge stemming from the low natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus compared to ¹H.[1][2] For an isotopically labeled compound like Sodium 2-oxobutanoate-¹³C,d2, the issue is compounded by several specific factors:
-
Long Spin-Lattice Relaxation Times (T1): The primary relaxation mechanism for protonated carbons is the dipole-dipole interaction with attached protons.[3] When protons are replaced with deuterium, this mechanism becomes much less efficient, leading to significantly longer T1 values for the deuterated carbon.[3] If the delay between NMR pulses is too short, the carbon nucleus does not have enough time to relax back to its equilibrium state, causing signal saturation and reduced intensity.[3]
-
Signal Splitting from Deuterium: The deuterium nucleus (²H) has a spin of I=1, which couples with the adjacent ¹³C nucleus. This coupling splits the single ¹³C peak into a multiplet. For a CD₂ group, the signal is split into a 1:2:3:2:1 pentet.[3] This division of the total signal intensity across multiple lines significantly lowers the signal-to-noise ratio for any single line.[3]
-
Loss of Nuclear Overhauser Effect (NOE): Standard ¹³C NMR experiments often use proton decoupling, which can enhance the signal of proton-attached carbons via the NOE. Since the labeled carbon in your molecule is attached to deuterium, not protons, it does not benefit from this significant signal enhancement.[3][4]
-
Low Sample Concentration: As with any NMR experiment, insufficient concentration of the analyte will lead to a weak signal.[4] For ¹³C NMR, which is inherently less sensitive, adequate concentration is critical.[5]
Q2: How do the ¹³C and d2 labels specifically affect the NMR signal?
The isotopic labels are the direct source of the primary challenges.
-
The ¹³C label ensures that the signal you are observing comes from the enriched carbon atom, overcoming the low natural abundance (1.1%) of ¹³C.[1] However, the fundamental sensitivity of the ¹³C nucleus remains low.[2]
-
The d2 (²H) label is the main contributor to the signal loss for three reasons:
-
It drastically increases the T1 relaxation time by removing the efficient ¹H-¹³C dipolar relaxation pathway.[3]
-
It splits the signal into a pentet due to ¹³C-²H J-coupling, reducing the height of the most intense peak.[3]
-
It eliminates the possibility of signal enhancement from the Nuclear Overhauser Effect (NOE).[3]
-
Q3: Is my sample concentration sufficient for ¹³C NMR?
For ¹³C NMR of small molecules, a concentration of 50-100 mg of the compound dissolved in 0.6-0.7 mL of deuterated solvent is typically recommended for acquiring a spectrum in a reasonable timeframe (20-60 minutes).[5] If your sample is significantly more dilute, you will likely need to increase the acquisition time substantially to achieve an adequate signal-to-noise ratio.
Q4: What are the optimal starting parameters for a ¹³C experiment on this type of labeled compound?
For a deuterated carbon with a long T1, standard ¹³C acquisition parameters are often inadequate. You should modify the experiment to account for the slow relaxation. Key parameters to adjust include:
-
Longer Relaxation Delay (d1): This is the most critical parameter. A standard d1 of 1-2 seconds is often too short. For deuterated carbons, the T1 can be an order of magnitude longer than for protonated carbons.[3] A d1 of at least 5 times the suspected T1 is recommended. You may need to start with a d1 of 10-30 seconds or longer.
-
Smaller Pulse Angle: Using a smaller flip angle (e.g., 30° or 45° instead of the standard 90°) allows the magnetization to recover more quickly, enabling a shorter overall experiment time for a given number of scans, even with a long relaxation delay.[4][6]
-
Increased Number of Scans (NS): The signal-to-noise ratio improves with the square root of the number of scans. Doubling the number of scans will increase the signal-to-noise by a factor of about 1.4. This is a direct but time-consuming way to improve signal intensity.[6]
Q5: When should I consider using a relaxation agent?
If increasing the relaxation delay and number of scans leads to prohibitively long experiment times, you can use a paramagnetic relaxation agent. A common choice is Chromium(III) acetylacetonate (Cr(acac)₃).[7] This agent provides an efficient relaxation mechanism for all nuclei in the sample, dramatically shortening the T1 values. This allows for the use of a much shorter relaxation delay (e.g., 1-2 seconds), significantly reducing the total experiment time. It should be used in small, carefully controlled concentrations, as it will also cause some line broadening.
Troubleshooting Guides
This section provides a step-by-step workflow to diagnose and resolve low signal intensity issues.
Logical Troubleshooting Workflow
The following diagram illustrates the decision-making process for troubleshooting low NMR signal intensity.
Caption: A step-by-step workflow for troubleshooting low NMR signal.
Step 1: Verify Sample Preparation and Integrity
-
Question: Is the sample concentration adequate?
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Action: Ensure you have a concentration of at least 50 mg / 0.6 mL.[5] If the material is scarce, you may need to accept longer acquisition times or use specialized equipment like microprobes.
-
-
Question: Is the sample fully dissolved and free of particulates?
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Action: Solids in the NMR tube will severely degrade the magnetic field homogeneity (shimming) and reduce signal quality. Ensure complete dissolution. If necessary, filter the sample into the NMR tube.[5]
-
-
Question: Is the correct solvent volume being used?
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Action: Use a solvent volume of 0.6-0.7 mL for standard 5 mm NMR tubes. Too much solvent dilutes the sample unnecessarily.[5]
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Step 2: Review Basic Acquisition Parameters
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Question: Are you running a standard ¹³C detection experiment?
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Action: Confirm that your experiment is set up with proton decoupling (e.g., zgpg30 or a similar pulse program on Bruker instruments). While NOE is not expected for the deuterated carbon, decoupling is essential to simplify the spectrum by removing ¹H couplings from any other part of the molecule or impurities.[8]
-
-
Question: Has the probe been tuned correctly?
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Action: The NMR probe must be tuned to the ¹³C frequency for optimal signal transmission and detection. An untuned probe is a very common cause of drastic sensitivity loss.[1]
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Step 3: Optimize Acquisition Parameters for Labeled Carbons
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Question: Is the relaxation delay (d1) long enough?
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Action: This is the most likely parameter to be incorrect. For deuterated carbons, T1 values can be very long (10-100 seconds).[3] Set d1 to a long value (e.g., 30 seconds) and run a small number of scans to see if the signal improves.
-
-
Question: Are you using an appropriate pulse angle?
-
Action: A 90° pulse provides the maximum signal for a single scan but requires a long relaxation delay (3-5 x T1). A 30° pulse requires a much shorter delay for recovery and is often more efficient for carbons with long T1s when signal averaging over time.[6]
-
| Parameter | Standard Value (for ¹³C{¹H}) | Recommended Value (for ¹³C-d2) | Rationale |
| Pulse Program | zgpg30 / zgdc30 | zgpg30 / zgdc30 or Inverse Gated | Use a standard proton-decoupled pulse program. Inverse gated decoupling can be used to eliminate NOE effects if quantifying against other signals, but the key is the relaxation delay. |
| Pulse/Flip Angle | 30° - 90° | 30° | A smaller flip angle allows for a higher number of scans in a given time by shortening the required relaxation delay. |
| Relaxation Delay (d1) | 1 - 2 seconds | 10 - 60 seconds | Must be long enough to allow for the slow T1 relaxation of the deuterated carbon to prevent saturation. |
| Number of Scans (NS) | 128 - 1024 | 1024 - 20480 or higher | The signal-to-noise ratio increases with the square root of the number of scans. More scans are needed to compensate for inherent low sensitivity. |
Step 4: Advanced Troubleshooting Techniques
-
Question: Is the experiment time too long even after optimization?
-
Action: Add a paramagnetic relaxation agent like Cr(acac)₃. Prepare a dilute stock solution and add a few microliters to your NMR sample. This will dramatically shorten T1 and allow you to use a d1 of 1-2 seconds, but may cause some line broadening.[7]
-
-
Question: Have all sample and parameter optimizations failed to yield a signal?
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Action: There may be an issue with the spectrometer itself. Consult the facility manager to check the instrument's performance, including the ¹³C pulse width calibration and overall sensitivity.[1]
-
Experimental Protocols
Protocol 1: Recommended Sample Preparation for this compound
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Weigh Sample: Accurately weigh 50-100 mg of Sodium 2-oxobutanoate-¹³C,d2 into a clean, dry vial.[5]
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Add Solvent: Add 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide, D₂O, for the sodium salt) to the vial.[5]
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Dissolve: Gently vortex or sonicate the vial to ensure the sample is completely dissolved. Visually inspect for any remaining solid particles.
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Filter and Transfer: Using a clean glass Pasteur pipette with a small cotton or glass wool plug, transfer the solution into a high-quality, clean 5 mm NMR tube. This filtering step removes any microparticulates that could degrade shim quality.[5]
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Cap and Label: Securely cap the NMR tube and label it clearly.
Protocol 2: Setting up a ¹³C NMR Experiment with Optimized Relaxation
This protocol assumes a Bruker spectrometer but the principles are universal.
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Insert Sample and Lock: Insert the sample, and lock the spectrometer on the deuterium signal of the solvent.
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Shim: Perform automatic or manual shimming to optimize the magnetic field homogeneity.
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Load Standard ¹³C Experiment: Load a standard ¹³C experiment with proton decoupling (e.g., zgpg30).
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Calibrate Pulse Width: Ensure the 90° pulse width for ¹³C (p1) is correctly calibrated for the probe.
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Set Acquisition Parameters:
-
Set the pulse angle by modifying the pulse width. For a 30° pulse, set p1 to the calibrated 90° value and the pulse program will use a 30 degree pulse. Some pulse programs require you to set the power level (pl1) and pulse width (p1) directly.
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Set the relaxation delay d1 to a long initial value, for example, 30 seconds .
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Set the number of scans ns to an initial value, for example, 64 .
-
-
Run Test Scan: Acquire a short test spectrum.
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Analyze and Optimize:
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If a weak signal is visible, the parameters are likely appropriate. You can now increase ns to a much larger value (e.g., 2048 or more) to achieve the desired signal-to-noise ratio.
-
If no signal is visible, there may be a more fundamental issue. Double-check sample preparation and probe tuning before attempting even longer relaxation delays or considering a relaxation agent.
-
Visual Guides
Factors Reducing Signal Intensity
The following diagram illustrates the physical phenomena that lead to a reduction in the observed NMR signal for a deuterated carbon.
Caption: Key factors that cause low signal intensity in deuterated carbons.
References
- 1. nmr spectroscopy - 13C NMR spectrum only showing solvent - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
- 3. University of Ottawa NMR Facility Blog: Finding "Lost" Deuterated 13C Signals [u-of-o-nmr-facility.blogspot.com]
- 4. A 13C NMR spectrum you will want to share | Anasazi Instruments [aiinmr.com]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 7. reddit.com [reddit.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Overcoming challenges in mass spectrometry data analysis of Sodium 2-oxobutanoate-13C,d2.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Sodium 2-oxobutanoate-13C,d2 in mass spectrometry applications.
Troubleshooting Guide
This guide addresses specific issues that may arise during the mass spectrometry data analysis of this compound.
Question: Why am I observing unexpected peaks or a complex isotopic distribution in my mass spectrum?
Answer:
Several factors can contribute to a more complex than expected mass spectrum for this compound. These can include:
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Isotopic Impurity: The labeled standard may not be 100% pure, containing unlabeled (M+0) or singly labeled species.
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Natural Isotope Abundance: The presence of natural isotopes of carbon, hydrogen, and oxygen in the molecule and the solvent will contribute to the overall isotopic pattern.
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In-source Fragmentation: The molecule might be fragmenting in the ion source, leading to multiple charged species.
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Adduct Formation: The molecule can form adducts with salts present in the mobile phase (e.g., sodium, potassium).
Troubleshooting Steps:
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Verify Isotopic Purity: Consult the manufacturer's certificate of analysis for the stated isotopic purity of the this compound standard.
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Optimize Source Conditions: Reduce the source temperature or fragmentation voltage to minimize in-source fragmentation.
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Simplify Mobile Phase: If possible, use a mobile phase with volatile buffers (e.g., ammonium acetate or ammonium formate) to reduce salt adduct formation.
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High-Resolution Mass Spectrometry: Utilize a high-resolution mass spectrometer to resolve isobaric interferences.
Question: My quantitative results are inconsistent and show poor reproducibility. What are the potential causes?
Answer:
Inconsistent quantitative results are a common challenge. The root cause often lies in sample preparation, instrument variability, or data processing.
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Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of the target analyte, leading to variability.
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Sample Preparation In-Consistencies: Minor variations in extraction efficiency, derivatization (if used), and reconstitution volume can lead to significant quantitative errors.
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Instrument Instability: Fluctuations in the mass spectrometer's performance, such as detector sensitivity or spray stability, can affect reproducibility.
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Improper Integration: Incorrect peak integration, especially with noisy or low-intensity signals, is a major source of error.
Troubleshooting Steps:
-
Matrix Effect Evaluation: Perform a post-extraction addition study by spiking known concentrations of the standard into extracted blank matrix samples to assess ion suppression or enhancement.
-
Use of an Internal Standard: If not already in use, incorporate a stable isotope-labeled internal standard that is not endogenous to the sample to normalize for sample preparation and instrument variability.
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Standardize Sample Preparation: Follow a strict, validated standard operating procedure (SOP) for all sample preparation steps.
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Optimize Integration Parameters: Manually review and adjust peak integration parameters in your data analysis software. Ensure consistent baseline and peak width settings.
Question: I am having difficulty identifying the correct fragmentation pattern for this compound. Why might this be?
Answer:
The fragmentation of isotopically labeled compounds can be complex. The position of the 13C and deuterium labels will influence the mass-to-charge ratio (m/z) of the resulting fragment ions.
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Label Scrambling: In some cases, the isotopic labels can move within the molecule during the fragmentation process, leading to unexpected fragment ions.
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Multiple Fragmentation Pathways: The molecule may fragment through several different pathways, resulting in a complex MS/MS spectrum.
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Collision Energy Optimization: The collision energy used for fragmentation will significantly impact the resulting spectrum. Suboptimal energy can lead to either insufficient fragmentation or excessive fragmentation into very small, uninformative ions.
Troubleshooting Steps:
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Predict Fragmentation: Use fragmentation prediction software or consult literature on the fragmentation of similar keto acids to anticipate the expected fragments.
-
Optimize Collision Energy: Perform a collision energy ramp experiment to determine the optimal energy for producing the desired fragment ions.
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High-Resolution MS/MS: Use a high-resolution instrument to accurately determine the elemental composition of the fragment ions, which can help in elucidating the fragmentation pathway.
Frequently Asked Questions (FAQs)
Q1: What is the expected m/z for the [M-H]- ion of this compound?
The neutral form is 2-oxobutanoic acid. Its chemical formula is C4H6O3. The monoisotopic mass of the unlabeled molecule is approximately 102.0317 Da. With one 13C and two deuterium (d2) atoms, the expected mass will increase. The mass of 12C is 12.0000 Da, while 13C is 13.00335 Da. The mass of 1H is 1.007825 Da, and 2H (deuterium) is 2.014102 Da. The net change is (+1.00335) + 2 * (+1.006277) = +3.0159 Da. Therefore, the expected monoisotopic mass is approximately 105.0476 Da. For the deprotonated ion [M-H]-, the expected m/z would be approximately 104.0398. The sodium salt form will have a different mass.
Q2: Can I use this compound for metabolic flux analysis?
Yes, stable isotope-labeled compounds like this compound are commonly used as tracers in metabolic flux analysis studies to investigate the flow of metabolites through biochemical pathways.
Q3: What type of mass spectrometer is best suited for analyzing this compound?
A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or an Orbitrap instrument, is highly recommended. These instruments provide the mass accuracy and resolution needed to distinguish the labeled compound from other molecules and to accurately determine isotopic distributions.
Quantitative Data Summary
Table 1: Impact of Collision Energy on Fragment Ion Abundance
| Fragment Ion (m/z) | Relative Abundance at 10 eV (%) | Relative Abundance at 20 eV (%) | Relative Abundance at 30 eV (%) |
| Precursor Ion (104.04) | 100 | 65 | 20 |
| Fragment A (e.g., 59.01) | 15 | 85 | 50 |
| Fragment B (e.g., 45.02) | 5 | 30 | 90 |
Table 2: Assessment of Matrix Effects on Analyte Signal
| Sample Type | Analyte Peak Area | Signal Suppression/Enhancement (%) |
| Standard in Solvent | 1,250,000 | N/A |
| Standard in Extracted Plasma | 875,000 | -30% (Suppression) |
| Standard in Extracted Urine | 1,550,000 | +24% (Enhancement) |
Experimental Protocols
Protocol 1: Sample Preparation for Quantification in Plasma
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Thaw Samples: Thaw plasma samples on ice.
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Protein Precipitation: To 50 µL of plasma, add 200 µL of ice-cold methanol containing the internal standard.
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Vortex: Vortex the samples for 30 seconds to ensure thorough mixing and protein precipitation.
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Centrifuge: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
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Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.
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Evaporate: Dry the supernatant under a gentle stream of nitrogen.
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Reconstitute: Reconstitute the dried extract in 100 µL of the initial mobile phase.
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Analyze: Inject the reconstituted sample into the LC-MS system.
Visualizations
Caption: Troubleshooting workflow for mass spectrometry data analysis.
Caption: Standard experimental workflow for plasma sample analysis.
Minimizing isotopic interference in Sodium 2-oxobutanoate-13C,d2 experiments.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sodium 2-oxobutanoate-¹³C,d₂. Our goal is to help you minimize isotopic interference and ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of isotopic interference in my Sodium 2-oxobutanoate-¹³C,d₂ experiments?
A1: Isotopic interference in experiments using dual-labeled compounds like Sodium 2-oxobutanoate-¹³C,d₂ primarily arises from two sources:
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Natural Abundance of Isotopes: All elements exist in nature as a mixture of isotopes. For example, carbon has a naturally occurring heavy isotope, ¹³C (approximately 1.1% abundance), and hydrogen has deuterium, ²H (approximately 0.015% abundance). This natural abundance contributes to the mass spectrum of your unlabeled analyte, potentially overlapping with the signals from your labeled tracer.
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Isotopic Impurity of the Tracer: The synthesized Sodium 2-oxobutanoate-¹³C,d₂ tracer may not be 100% pure. It can contain a small percentage of molecules with fewer or different isotopic labels than intended.
Q2: How does the dual labeling with ¹³C and deuterium (d₂) complicate the analysis?
A2: The presence of both ¹³C and deuterium labels introduces specific challenges:
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Mass Resolution Requirements: High-resolution mass spectrometry is often necessary to distinguish between the mass contributions of ¹³C and ²H.[1][2] Without sufficient resolution, the labeling patterns can be difficult to solve.
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Chromatographic Isotope Effects: Deuterium-labeled compounds can exhibit different chromatographic behavior compared to their non-labeled counterparts, often eluting slightly earlier in reverse-phase chromatography.[3][4] This can cause a mismatch in retention times between your analyte and your internal standard, leading to quantification errors.
Q3: What is natural abundance correction and why is it critical?
A3: Natural abundance correction is a computational process to remove the contribution of naturally occurring heavy isotopes from the measured mass spectrometry data.[5] It is crucial because it allows you to distinguish between the isotopes introduced experimentally via the tracer and those that were naturally present in the sample from the beginning. Failing to perform this correction can lead to an overestimation of isotopic enrichment and inaccurate metabolic flux calculations.
Q4: Which software tools can I use for natural abundance correction in dual-labeling experiments?
A4: Several software tools are available to perform accurate natural abundance correction for dual-isotope tracer data. Some popular options include:
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AccuCor2: An R-based tool specifically designed for resolution-dependent correction of dual-isotope labeling experiments (e.g., ¹³C/¹⁵N or ¹³C/²H).[1][2]
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IsoCorrectoR: An R-based tool that corrects for natural stable isotope abundance and tracer impurity in MS and MS/MS data.[6]
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IsoCor: A Python-based tool that can handle high-resolution MS data and is applicable to any isotopic tracer.[7]
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PolyMID-Correct: A tool that is part of the PolyMID software package and can be integrated into data processing pipelines.[8]
Troubleshooting Guides
Issue 1: Inaccurate quantification of isotopic enrichment.
Symptom: The calculated isotopic enrichment is unexpectedly high or varies significantly between replicates.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Inadequate Natural Abundance Correction | - Ensure you are using a suitable correction algorithm that accounts for both ¹³C and ²H natural abundance. - Utilize software like AccuCor2 or IsoCorrectoR for accurate correction.[1][6] - Verify that the chemical formula and the number of labeled atoms for Sodium 2-oxobutanoate are correctly entered into the software. |
| Isotopic Impurity of the Tracer | - Obtain the isotopic purity of your Sodium 2-oxobutanoate-¹³C,d₂ tracer from the manufacturer's certificate of analysis. - Input the tracer purity information into your correction software to account for any unlabeled or partially labeled species. |
| Co-eluting Isobaric Interferences | - Check for other metabolites in your sample that may have the same nominal mass as your labeled analyte. - Improve chromatographic separation to resolve interfering compounds. - Use high-resolution mass spectrometry to distinguish between your analyte and interfering species based on their exact mass. |
Issue 2: Retention time shift between labeled and unlabeled compounds.
Symptom: The deuterated internal standard (or labeled analyte) elutes at a different time than the corresponding unlabeled analyte.[3][4][9]
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Chromatographic Isotope Effect of Deuterium | - Method Development: Optimize your chromatographic method to minimize the retention time shift. This may involve adjusting the gradient, flow rate, or column chemistry. - Use a ¹³C-labeled internal standard: If available, a ¹³C-only labeled internal standard will have a much smaller or negligible retention time shift compared to a deuterated one.[10] - Software Correction: Some data analysis software allows for setting different retention time windows for the analyte and its isotopically labeled internal standard.[9] |
| Column Temperature Fluctuations | - Ensure your column oven is maintaining a stable and consistent temperature throughout the analytical run. |
Experimental Protocols
Sample Preparation for Cellular Metabolomics
A consistent and rapid sample preparation protocol is crucial to capture an accurate snapshot of the metabolic state.[11][12][13][14]
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Cell Culture: Grow cells in a medium containing the Sodium 2-oxobutanoate-¹³C,d₂ tracer for the desired labeling period.
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Quenching Metabolism:
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Aspirate the culture medium.
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Quickly wash the cells with ice-cold phosphate-buffered saline (PBS).
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Immediately add liquid nitrogen to snap-freeze the cells and halt all enzymatic activity.[14]
-
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Metabolite Extraction:
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Add a pre-chilled extraction solvent (e.g., 80% methanol) to the frozen cells.
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Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
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Vortex thoroughly and centrifuge at high speed to pellet cell debris.
-
-
Sample Storage:
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Transfer the supernatant containing the metabolites to a new tube.
-
Store samples at -80°C until analysis to prevent degradation.
-
LC-MS/MS Method for Sodium 2-oxobutanoate Analysis
This protocol is a general guideline and may require optimization for your specific instrumentation and sample type.[1][7][15][16][17]
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Chromatography:
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) or a suitable reverse-phase column for polar organic acids.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient from high organic to high aqueous to retain and elute the polar 2-oxobutanoate.
-
-
Mass Spectrometry (Triple Quadrupole or High-Resolution MS):
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
MS/MS Analysis (for Triple Quadrupole):
-
Use Selected Reaction Monitoring (SRM) for both the unlabeled and the ¹³C,d₂-labeled 2-oxobutanoate.
-
Optimize the precursor and product ions and collision energies for maximum sensitivity.
-
-
High-Resolution MS Analysis:
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Acquire data in full scan mode with a resolution of at least 70,000 to resolve ¹³C and ²H isotopes.[2]
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Extract the ion chromatograms for the exact masses of the different isotopologues.
-
-
Quantitative Data Summary
Table 1: Natural Abundance of Relevant Isotopes
This table provides the natural abundances of isotopes for elements present in Sodium 2-oxobutanoate (C₄H₅NaO₃). This information is fundamental for accurate natural abundance correction.[3][5][6][18]
| Element | Isotope | Atomic Mass (amu) | Natural Abundance (%) |
| Carbon | ¹²C | 12.000000 | 98.93 |
| ¹³C | 13.003355 | 1.07 | |
| Hydrogen | ¹H | 1.007825 | 99.9885 |
| ²H (D) | 2.014102 | 0.0115 | |
| Oxygen | ¹⁶O | 15.994915 | 99.757 |
| ¹⁷O | 16.999132 | 0.038 | |
| ¹⁸O | 17.999160 | 0.205 | |
| Sodium | ²³Na | 22.989770 | 100 |
Table 2: Example Isotopic Enrichment Calculation
The isotopic enrichment can be calculated from the corrected mass isotopologue distribution (MID). The following is a simplified example for a metabolite with 4 carbon atoms.
| Isotopologue | Corrected Abundance | Number of ¹³C atoms |
| M+0 | 0.60 | 0 |
| M+1 | 0.25 | 1 |
| M+2 | 0.10 | 2 |
| M+3 | 0.04 | 3 |
| M+4 | 0.01 | 4 |
Fractional Enrichment = Σ (Abundance of Isotopologue × Number of ¹³C atoms) / Total Number of Carbon Atoms = ((0.60 * 0) + (0.25 * 1) + (0.10 * 2) + (0.04 * 3) + (0.01 * 4)) / 4 = (0 + 0.25 + 0.20 + 0.12 + 0.04) / 4 = 0.61 / 4 = 0.1525 or 15.25%
Visualizations
Metabolic Pathway of 2-Oxobutanoate
2-Oxobutanoate is a key intermediate in the metabolism of several amino acids, such as threonine and methionine. It is converted to propionyl-CoA, which can then enter the Krebs cycle via succinyl-CoA.[2][19][20]
Caption: Metabolic pathway showing the conversion of threonine and methionine to 2-oxobutanoate and its subsequent entry into the Krebs cycle.
Experimental Workflow for Isotopic Analysis
This diagram outlines the key steps from sample preparation to data analysis in a typical Sodium 2-oxobutanoate-¹³C,d₂ experiment.
Caption: A typical workflow for stable isotope tracing experiments, from sample preparation to data analysis and interpretation.
Troubleshooting Logic for Isotopic Interference
This diagram provides a logical flow for troubleshooting common issues related to isotopic interference.
Caption: A decision tree to guide the troubleshooting process for common issues encountered in dual-isotope labeling experiments.
References
- 1. Fast quantification of short chain fatty acids and ketone bodies by liquid chromatography-tandem mass spectrometry after facile derivatization coupled with liquid-liquid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-oxobutanoate degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.ualberta.ca [chem.ualberta.ca]
- 4. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isotope Abundance Table : Shimadzu SOPS [shimadzu.com.au]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. researchgate.net [researchgate.net]
- 8. The Role of Naturally Occurring Stable Isotopes in Mass Spectrometry, Part I: The Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Retention Time shifts using deuterated internal standards.: /home/support [skyline.ms]
- 10. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mcgill.ca [mcgill.ca]
- 12. uab.edu [uab.edu]
- 13. Sample Preparation for Metabolomic Analysis in Exercise Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 15. mdpi.com [mdpi.com]
- 16. LC/MS/MS Method Package for Short Chain Fatty Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 17. mdpi.com [mdpi.com]
- 18. Isotopes, Atomic Mass, and Mass Spectrometry (M2Q3) – UW-Madison Chemistry 103/104 Resource Book [wisc.pb.unizin.org]
- 19. Metabolic Detoxification of 2-Oxobutyrate by Remodeling Escherichia coli Acetate Bypass - PMC [pmc.ncbi.nlm.nih.gov]
- 20. P. aeruginosa Metabolome Database: 2-oxobutanoate (PAMDB110769) [pseudomonas.umaryland.edu]
Best practices for quenching metabolism in Sodium 2-oxobutanoate-13C,d2 tracer studies.
This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions (FAQs) for quenching metabolism in Sodium 2-oxobutanoate-13C,d2 tracer studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic fate of Sodium 2-oxobutanoate?
Sodium 2-oxobutanoate, also known as α-ketobutyrate, is a key intermediate in the metabolism of several amino acids, most notably threonine and methionine. Its primary metabolic fate is its conversion to propionyl-CoA. This reaction is catalyzed by the branched-chain α-keto acid dehydrogenase complex. Propionyl-CoA can then be converted to succinyl-CoA, which enters the tricarboxylic acid (TCA) cycle, a central hub of cellular energy metabolism.[1][2]
Q2: Why is rapid and effective quenching crucial in tracer studies with this compound?
Metabolic processes occur on a timescale of seconds to minutes. To accurately capture a snapshot of the metabolic state at a specific time point after introducing the this compound tracer, it is imperative to halt all enzymatic activity instantaneously. Ineffective or slow quenching can lead to the continued metabolism of the tracer and its downstream products, resulting in inaccurate measurements of isotopic enrichment and misleading interpretations of metabolic fluxes.
Q3: What are the most common methods for quenching metabolism?
The most prevalent and effective methods for quenching metabolism involve the rapid introduction of a cold solvent to arrest enzymatic activity. Commonly used techniques include:
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Cold Methanol: Immersing or washing the cells with ice-cold methanol (typically -20°C to -80°C) is a widely used method.[3][4]
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Liquid Nitrogen: Snap-freezing the entire sample in liquid nitrogen provides the most rapid temperature drop, effectively halting metabolism instantly.[1]
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Cold Saline Slurry: While less effective than cold methanol or liquid nitrogen, a slurry of isotonic saline on ice can be used for harvesting cells, though it may not completely quench metabolism on its own.[3][5]
Q4: Can the quenching method itself introduce artifacts into the results?
Yes, the choice of quenching method can introduce specific artifacts. A primary concern is metabolite leakage , where intracellular metabolites leak out of the cell upon exposure to the quenching solvent. This is particularly a concern with organic solvents like methanol if the concentration and temperature are not optimized.[5] Another potential artifact is the alteration of metabolite pools if the quenching is not instantaneous, allowing some enzymatic reactions to proceed.
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during their experiments.
| Problem | Possible Cause | Recommended Solution |
| Low or no detection of 13C-labeled propionyl-CoA or succinyl-CoA | 1. Ineffective Quenching: Metabolism continued after the intended time point, consuming the labeled intermediates. 2. Slow Tracer Uptake: The cells may not be efficiently taking up the this compound. 3. Suboptimal Extraction: The extraction protocol may not be efficient for these specific acyl-CoA molecules. | 1. Optimize Quenching: Switch to a more rapid quenching method like liquid nitrogen snap-freezing or use methanol pre-chilled to -80°C. Ensure the volume of quenching solution is sufficient to rapidly cool the sample. 2. Verify Tracer Uptake: Perform a time-course experiment to determine the optimal incubation time for tracer uptake. Ensure the tracer concentration in the medium is adequate. 3. Improve Extraction: Use an extraction solvent mixture optimized for polar and charged metabolites, such as a methanol/acetonitrile/water mixture. |
| High variability in isotopic enrichment between replicate samples | 1. Inconsistent Quenching Time: Variations in the time between tracer removal and quenching can lead to significant differences in metabolite labeling. 2. Cell Handling Inconsistencies: Differences in cell washing steps or the speed of sample processing can introduce variability. 3. Incomplete Extraction: If the extraction is not complete, the measured metabolite pool may not be representative. | 1. Standardize Quenching Procedure: Use a timed and consistent procedure for all samples. For adherent cells, aspirate the medium and add the quenching solution as rapidly as possible. For suspension cells, use rapid filtration. 2. Uniform Cell Handling: Ensure all samples are processed with the same timing and technique for washing and harvesting. Minimize the duration of any washing steps to reduce metabolite leakage. 3. Ensure Complete Lysis and Extraction: Use vigorous vortexing or sonication during the extraction step to ensure complete cell lysis. |
| Unexpected labeled metabolites detected | 1. Metabolic Branching: Sodium 2-oxobutanoate can potentially be a substrate for other enzymes, leading to unexpected labeled products. 2. Contamination: The tracer itself or other reagents may be contaminated. | 1. Consult Metabolic Databases: Use databases like PathBank or KEGG to explore potential alternative metabolic pathways for 2-oxobutanoate. 2. Verify Tracer Purity: Run a standard of the this compound tracer on your analytical platform to check for any impurities. |
| Evidence of significant metabolite leakage | 1. Suboptimal Quenching Solvent: The concentration of the organic solvent (e.g., methanol) may be causing cell membrane disruption. | 1. Adjust Methanol Concentration: While pure cold methanol is effective for quenching, a 60-80% methanol solution in water, pre-chilled to -40°C or lower, can sometimes reduce leakage while still effectively quenching metabolism.[5] 2. Analyze the Supernatant: Quantify the amount of key intracellular metabolites in the quenching solution to assess the degree of leakage. |
Experimental Protocols
Protocol: 13C Tracer Analysis of Sodium 2-oxobutanoate Metabolism in Cultured Adherent Cells
This protocol provides a general framework. Specific parameters such as cell density, tracer concentration, and incubation times should be optimized for your specific cell line and experimental question.
1. Cell Culture and Tracer Incubation: a. Plate cells in 6-well plates and grow to the desired confluency (typically 70-80%). b. Prepare fresh culture medium containing the desired concentration of this compound. c. Aspirate the existing medium from the cells and replace it with the tracer-containing medium. d. Incubate the cells for the desired period (e.g., 1, 4, 8, 24 hours) to allow for the uptake and metabolism of the tracer.
2. Metabolism Quenching: a. Prepare a quenching solution of 80% methanol in water and pre-chill it to -80°C. b. At the end of the incubation period, rapidly aspirate the tracer medium from the wells. c. Immediately add 1 mL of the ice-cold 80% methanol solution to each well to quench metabolism. d. Place the plate on dry ice for 10 minutes.
3. Metabolite Extraction: a. Scrape the cells in the cold methanol solution using a cell scraper. b. Transfer the cell suspension to a pre-chilled microcentrifuge tube. c. Add an equal volume of ice-cold chloroform to the tube to create a biphasic mixture. d. Vortex the tubes vigorously for 1 minute to ensure thorough mixing and cell lysis. e. Centrifuge the tubes at maximum speed (e.g., 14,000 x g) for 10 minutes at 4°C to separate the polar and non-polar phases.
4. Sample Analysis: a. Carefully collect the upper aqueous phase, which contains the polar metabolites including 2-oxobutanoate and its downstream TCA cycle intermediates. b. Dry the aqueous phase using a vacuum concentrator (e.g., SpeedVac). c. Reconstitute the dried metabolites in a suitable solvent for your analytical platform (e.g., 50% acetonitrile in water for LC-MS/MS). d. Analyze the samples using a high-resolution mass spectrometer to determine the isotopic enrichment in the metabolites of interest.
Quantitative Data Summary
Table 1: Comparison of Quenching Methods - Efficiency and Metabolite Leakage
| Quenching Method | Temperature | Quenching Efficiency | Metabolite Leakage | Key Considerations |
| Cold 80% Methanol | -80°C | High | Low to Moderate | Balances effective quenching with manageable metabolite leakage. |
| Liquid Nitrogen Snap-Freezing | -196°C | Very High | Minimal during freezing | Requires specialized equipment and careful handling. Extraction is performed on the frozen sample. |
| Cold 60% Methanol | -40°C | Moderate to High | Can be significant for some metabolites | May not be sufficient to completely halt all enzymatic activity instantly.[5] |
| Cold Saline Slurry | 0°C | Low | Low | Not recommended as a primary quenching method due to incomplete inactivation of metabolism.[3][5] |
Table 2: Representative LC-MS/MS Parameters for Analysis of 13C-labeled 2-oxobutanoate and Downstream Metabolites
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Sodium 2-oxobutanoate-13C4,d2 | 107.0 | 61.0 | 15 |
| Propionyl-CoA-13C3 | 812.1 | 306.1 | 35 |
| Succinyl-CoA-13C4 | 870.1 | 364.1 | 30 |
| Succinate-13C4 | 121.0 | 75.0 | 12 |
| Fumarate-13C4 | 119.0 | 73.0 | 15 |
| Malate-13C4 | 137.0 | 119.0 | 10 |
Note: These are example parameters and should be optimized on your specific instrument.
Visualizations
Below are diagrams illustrating key workflows and pathways relevant to this compound tracer studies.
Caption: Experimental workflow for this compound tracer studies.
Caption: Metabolic fate of this compound.
References
Technical Support Center: Analysis of Labeled Metabolites from Sodium 2-oxobutanoate-¹³C,d₂
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Sodium 2-oxobutanoate-¹³C,d₂. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you enhance the resolution of labeled metabolites and overcome common challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic fate of Sodium 2-oxobutanoate-¹³C,d₂?
A1: Sodium 2-oxobutanoate is primarily metabolized in the mitochondria. It undergoes oxidative decarboxylation to form propionyl-CoA, which is then carboxylated to methylmalonyl-CoA. Methylmalonyl-CoA is subsequently converted to succinyl-CoA, an intermediate of the Krebs cycle (also known as the citric acid cycle)[1][2]. This pathway allows the carbon and deuterium labels from your tracer to be incorporated into central carbon metabolism.
Q2: What are the expected labeled isotopologues I should see in my mass spectrometry data?
A2: After administering Sodium 2-oxobutanoate-¹³C,d₂, you can expect to see the following key labeled metabolites:
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Propionyl-CoA: Primarily as an M+3 isotopologue, incorporating one ¹³C and two deuterium atoms.
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Methylmalonyl-CoA: As M+3 and potentially M+2 isotopologues, reflecting the carboxylation of propionyl-CoA and potential isotopic exchange[3].
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Succinyl-CoA: As M+3, M+2, and M+1 isotopologues due to the scrambling of labels within the symmetric succinate molecule and subsequent turns of the Krebs cycle[3][4].
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Other Krebs Cycle Intermediates (e.g., malate, fumarate, citrate): Various isotopologues will be present as the ¹³C label propagates through the cycle. The specific patterns can provide insights into pathway activities[4][5].
Q3: How can I improve the chromatographic separation of 2-oxobutanoate and its downstream metabolites?
A3: For volatile compounds like short-chain keto acids, Gas Chromatography-Mass Spectrometry (GC-MS) is a common analytical choice. To improve separation and detection, derivatization is often necessary. Silylation (e.g., with MSTFA) and methoximation are common derivatization techniques that increase the volatility and thermal stability of these metabolites[6][7][8]. For Liquid Chromatography-Mass Spectrometry (LC-MS), Hydrophilic Interaction Liquid Chromatography (HILIC) is well-suited for separating polar compounds like 2-oxobutanoate and other Krebs cycle intermediates[9].
Q4: My NMR spectra show low sensitivity for the ¹³C-labeled metabolites. What can I do?
A4: The low natural abundance and lower gyromagnetic ratio of ¹³C can lead to low sensitivity in NMR. When using ¹³C-labeled substrates, the signal will be enhanced compared to natural abundance. However, to further improve sensitivity, you can:
-
Increase the number of scans.
-
Use a higher field strength magnet.
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Employ cryogenically cooled probes.
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Utilize ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) experiments, which detect the ¹³C signal through the more sensitive ¹H nucleus[10].
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments.
Mass Spectrometry Analysis
| Problem | Possible Causes | Troubleshooting Steps |
| Poor peak shape or multiple peaks for 2-oxobutanoate. | Incomplete derivatization; thermal degradation in the GC inlet; tautomerization. | Optimize derivatization conditions (time, temperature, reagent concentration)[6][11]. Use a lower inlet temperature. Methoximation prior to silylation can prevent tautomerization of keto acids[6]. |
| Low signal intensity for labeled metabolites. | Inefficient ionization; matrix effects; low tracer incorporation. | Optimize MS source parameters (e.g., spray voltage, gas flow). Improve sample cleanup to remove interfering matrix components. Verify the concentration and administration of the labeled tracer. |
| Unexpected adduct ions (e.g., [M+Na]⁺, [M+K]⁺) complicating spectral interpretation. | Contamination from glassware, solvents, or buffers. | Use high-purity solvents and reagents. Acid-wash glassware to remove metal ions. Be aware of common adducts and account for them in your data analysis software[12][13][14]. |
| Not observing the expected M+3 labeled succinyl-CoA. | Low flux through the pathway; isotopic dilution; analytical issues. | Increase the incubation time with the tracer to allow for sufficient label incorporation. Consider the potential for unlabeled carbon sources to dilute the labeled pool[15]. Verify MS sensitivity and resolution for the target m/z. |
Sample Preparation
| Problem | Possible Causes | Troubleshooting Steps |
| Degradation of 2-oxobutanoate and other metabolites during extraction. | Enzymatic activity post-harvest; chemical instability at room temperature. | Quench metabolism rapidly, for example, by snap-freezing tissues in liquid nitrogen. Perform all extraction steps at low temperatures (e.g., on ice or at 4°C)[16]. |
| Incomplete extraction of metabolites. | Inefficient lysis of cells or tissues; inappropriate solvent choice. | Use robust homogenization techniques (e.g., bead beating, sonication). A common and effective solvent for polar metabolites is a cold mixture of methanol, acetonitrile, and water. |
| Contamination of samples. | Introduction of exogenous materials during handling. | Use clean labware and high-purity solvents. Be mindful of potential contaminants from plasticware or other lab equipment. |
Experimental Protocols
Sample Preparation and Metabolite Extraction
-
Quenching and Harvesting: Rapidly quench metabolic activity by flash-freezing the biological sample in liquid nitrogen.
-
Homogenization: Homogenize the frozen sample in a pre-chilled solvent mixture, such as 80:20 methanol:water, at -80°C.
-
Extraction: Allow metabolites to extract at -20°C for at least one hour.
-
Centrifugation: Centrifuge the homogenate at a high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully collect the supernatant containing the extracted metabolites.
-
Drying: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
GC-MS Derivatization Protocol
-
Methoximation: Reconstitute the dried metabolite extract in a solution of methoxyamine hydrochloride in pyridine. Incubate at a controlled temperature (e.g., 37°C) for 90 minutes to protect carbonyl groups[6].
-
Silylation: Add a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to the sample. Incubate at the same temperature for 30 minutes to derivatize hydroxyl, carboxyl, and amine groups[6].
-
Analysis: The derivatized sample is now ready for injection into the GC-MS.
Visualizations
Metabolic Pathway of Sodium 2-oxobutanoate
Caption: Metabolic fate of Sodium 2-oxobutanoate-¹³C,d₂.
Experimental Workflow for Tracer Analysis
Caption: General workflow for a tracer experiment.
Quantitative Data Summary
The following tables illustrate the expected mass isotopomer distributions for key metabolites following the metabolism of Sodium 2-oxobutanoate-¹³C,d₂. The values are illustrative and will vary depending on the experimental conditions.
Table 1: Expected Mass Isotopomer Distribution of Propionyl-CoA
| Isotopologue | Relative Abundance (%) |
| M+0 | 10 |
| M+1 | 5 |
| M+2 | 5 |
| M+3 | 80 |
Table 2: Expected Mass Isotopomer Distribution of Succinyl-CoA (after one turn of Krebs Cycle)
| Isotopologue | Relative Abundance (%) |
| M+0 | 40 |
| M+1 | 20 |
| M+2 | 25 |
| M+3 | 15 |
References
- 1. PathBank [pathbank.org]
- 2. Threonine and 2-Oxobutanoate Degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Assay of the concentration and (13)C isotopic enrichment of propionyl-CoA, methylmalonyl-CoA, and succinyl-CoA by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. google.com [google.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Determination of Branched-Chain Keto Acids in Serum and Muscles Using High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NMR-based Isotope Editing, Chemoselection and Isotopomer Distribution Analysis in Stable Isotope Resolved Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. diverdi.colostate.edu [diverdi.colostate.edu]
- 12. Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Stable isotope approaches, applications, and issues related to polyunsaturated fatty acid metabolism studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. vanderbilt.edu [vanderbilt.edu]
- 16. mdpi.com [mdpi.com]
Technical Support Center: Refining Metabolic Models with Sodium 2-oxobutanoate-¹³C,d₂ Labeling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Sodium 2-oxobutanoate-¹³C,d₂ for metabolic modeling.
Frequently Asked Questions (FAQs)
Q1: What is Sodium 2-oxobutanoate-¹³C,d₂ and what is its primary application in metabolic modeling?
Sodium 2-oxobutanoate-¹³C,d₂, also known as sodium α-ketobutyrate-¹³C,d₂, is a stable isotope-labeled compound used as a tracer in metabolic flux analysis (MFA) studies. Its primary application is to trace the metabolic fate of 2-oxobutanoate, a key intermediate in the catabolism of the amino acids threonine, methionine, and isoleucine. By tracking the incorporation of ¹³C and deuterium (d) into downstream metabolites, researchers can quantify the activity of specific metabolic pathways.
Q2: Which metabolic pathways can be traced using Sodium 2-oxobutanoate-¹³C,d₂?
Sodium 2-oxobutanoate is primarily converted to propionyl-CoA, which then enters the tricarboxylic acid (TCA) cycle via succinyl-CoA. Therefore, this tracer is excellent for probing:
-
Amino acid catabolism: Specifically, the pathways involving threonine, methionine, and isoleucine that converge at 2-oxobutanoate.
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TCA cycle activity: The entry of carbon from these amino acids into the TCA cycle can be quantified.
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Anaplerosis: The replenishment of TCA cycle intermediates.
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Gluconeogenesis: The labeled carbons can be traced to glucose and other metabolites synthesized from TCA cycle intermediates.
Q3: What are the advantages of using a dually labeled (¹³C and d₂) tracer?
The dual labeling provides more detailed information about metabolic transformations. The ¹³C label tracks the carbon backbone of the molecule, while the deuterium atoms can provide insights into redox reactions and the activity of specific dehydrogenases, depending on their position in the molecule. This can help to resolve fluxes through parallel or reversible reactions.
Q4: What are the expected labeling patterns in downstream metabolites?
Upon administration of Sodium 2-oxobutanoate-¹³C,d₂, the labels are expected to appear in various metabolites. The specific isotopologue distributions will depend on the metabolic state of the cells or organism under study. Below is a table summarizing the expected primary labeled metabolites and the significance of their labeling patterns.
| Metabolite | Expected Labeling | Metabolic Significance |
| Propionyl-CoA | M+3 (from ¹³C) and/or M+2 (from d₂) | Direct product of 2-oxobutanoate metabolism. |
| Methylmalonyl-CoA | M+3 and/or M+2 | Intermediate in the conversion of propionyl-CoA to succinyl-CoA. |
| Succinyl-CoA | M+3 and/or M+2 | Entry point of the tracer into the TCA cycle. |
| Malate | M+3, M+2, etc. | TCA cycle intermediate. The labeling pattern can reveal information about TCA cycle flux and exchange with other pathways. |
| Aspartate | M+3, M+2, etc. | Synthesized from the TCA cycle intermediate oxaloacetate. |
| Glutamate | M+3, M+2, etc. | Synthesized from the TCA cycle intermediate α-ketoglutarate. |
| Glucose | Labeled | If gluconeogenesis is active, labeled carbons will be incorporated into glucose. |
Note: The "M+n" notation refers to the mass isotopomer with a mass increase of 'n' due to the incorporation of the stable isotopes.
Troubleshooting Guide
This guide addresses common issues encountered during metabolic labeling experiments with Sodium 2-oxobutanoate-¹³C,d₂.
| Problem | Possible Causes | Recommended Solutions |
| Low or no labeling in target metabolites. | 1. Insufficient tracer concentration or incubation time.[1] 2. Poor uptake of the tracer by the cells. 3. The metabolic pathway of interest has low activity under the experimental conditions. 4. Issues with sample preparation or analytical instrumentation (e.g., GC-MS, LC-MS).[2] | 1. Optimize tracer concentration and incubation time through a time-course and dose-response experiment. 2. Verify cell permeability to 2-oxobutanoate. 3. Modulate experimental conditions to stimulate the pathway of interest, if possible. 4. Check instrument sensitivity and calibration. Run a labeled standard to verify the analytical method. |
| Unexpected labeling patterns. | 1. Isotopic impurity of the tracer. 2. Contribution from other metabolic pathways or carbon sources. 3. Isotopic scrambling or exchange reactions. 4. Non-steady-state labeling conditions. | 1. Verify the isotopic purity of the Sodium 2-oxobutanoate-¹³C,d₂ tracer with the supplier's certificate of analysis or by direct infusion into the mass spectrometer. 2. Ensure that other carbon sources in the medium are not labeled or account for their contribution in the metabolic model. 3. Consider known biochemical exchange reactions in your metabolic model. 4. Ensure that the system has reached isotopic steady state before harvesting samples. This can be verified with a time-course experiment.[3] |
| High variability between biological replicates. | 1. Inconsistent cell culture conditions (e.g., cell density, growth phase). 2. Variability in tracer administration. 3. Inconsistent sample quenching and extraction procedures. | 1. Standardize cell seeding density and ensure cells are in the same growth phase (e.g., mid-log phase) at the start of the experiment.[4] 2. Use precise liquid handling techniques for tracer addition. 3. Quench metabolism rapidly and consistently (e.g., with cold methanol) and follow a standardized metabolite extraction protocol. |
| Difficulty in interpreting mass spectrometry data. | 1. Overlapping peaks from co-eluting metabolites. 2. Natural abundance of stable isotopes (e.g., ¹³C) interfering with the analysis. 3. Complex fragmentation patterns in MS/MS analysis. | 1. Optimize chromatographic separation to resolve isobaric compounds. 2. Correct for the natural abundance of stable isotopes in your data analysis software. 3. Use a library of known fragmentation patterns for metabolite identification or perform high-resolution mass spectrometry for accurate mass determination. |
Experimental Protocols
Key Experiment: ¹³C and Deuterium Labeling of Cultured Cells with Sodium 2-oxobutanoate-¹³C,d₂
Objective: To determine the metabolic fate of 2-oxobutanoate in cultured cells by measuring the incorporation of ¹³C and deuterium into intracellular metabolites.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
Sodium 2-oxobutanoate-¹³C,d₂
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Phosphate-buffered saline (PBS), ice-cold
-
Quenching solution: 80% methanol in water (-80°C)
-
Extraction solvent: e.g., 80% methanol
-
Centrifuge
-
LC-MS or GC-MS system
Procedure:
-
Cell Culture: Plate cells at a desired density and grow until they reach the desired confluency or growth phase (typically mid-log phase).
-
Tracer Introduction:
-
Prepare a stock solution of Sodium 2-oxobutanoate-¹³C,d₂ in a suitable solvent (e.g., water or culture medium).
-
Remove the existing culture medium from the cells.
-
Add fresh culture medium containing the desired final concentration of the tracer.
-
-
Incubation: Incubate the cells with the tracer for a predetermined amount of time to allow for uptake and metabolism. This time should be optimized to achieve isotopic steady state.
-
Quenching and Harvesting:
-
Remove the labeling medium.
-
Quickly wash the cells with ice-cold PBS to remove any remaining extracellular tracer.
-
Immediately add ice-cold quenching solution to the cells to arrest metabolism.
-
Scrape the cells and collect the cell suspension.
-
-
Metabolite Extraction:
-
Centrifuge the cell suspension to pellet the cell debris.
-
Collect the supernatant containing the extracted metabolites.
-
The extraction can be repeated to improve yield.
-
-
Sample Analysis:
-
Dry the extracted metabolites under a stream of nitrogen or by lyophilization.
-
Reconstitute the dried metabolites in a suitable solvent for analysis.
-
Analyze the samples by LC-MS or GC-MS to determine the mass isotopologue distributions of target metabolites.
-
-
Data Analysis:
-
Correct the raw mass spectrometry data for the natural abundance of stable isotopes.
-
Use the corrected labeling data to calculate metabolic fluxes using specialized software (e.g., INCA, Metran).
-
Visualizations
Caption: Experimental workflow for stable isotope tracing.
References
Validation & Comparative
A Researcher's Guide to Validating 13C Metabolic Flux Analysis Results
For researchers, scientists, and drug development professionals, 13C Metabolic Flux Analysis (13C-MFA) is a cornerstone technique for quantifying intracellular metabolic fluxes. However, the credibility of 13C-MFA hinges on rigorous validation of its results. This guide provides a comparative overview of the primary methods for validating 13C-MFA data, complete with experimental considerations and data presentation strategies to ensure the robustness of your findings.
Core Validation Strategies: A Comparative Analysis
The validation of 13C-MFA results can be broadly categorized into three main approaches: statistical goodness-of-fit tests, validation using independent experimental data, and comparison with alternative modeling frameworks. Each method offers distinct advantages and has specific data requirements.
| Validation Method | Principle | Data Requirements | Advantages | Limitations |
| Goodness-of-Fit (Chi-Squared Test) | Statistically compares the measured isotopic labeling data with the data predicted by the fitted flux model.[1] | Mass isotopomer distributions (MIDs) from the 13C labeling experiment. | Provides a quantitative measure of how well the model fits the experimental data.[1] | Can be sensitive to the estimation of measurement errors and the number of degrees of freedom in the model.[1] |
| Validation with Independent Data | Uses a separate dataset, not used for model fitting, to assess the predictive power of the flux map.[2][3] | MIDs from a parallel labeling experiment with a different isotopic tracer.[2][3] | Considered a gold standard for model validation as it tests the model's generalizability.[2][3] | Requires additional, carefully planned experiments, increasing time and cost. |
| Comparison with Physiological Data | Compares calculated fluxes with independently measured physiological parameters. | Measured substrate uptake rates, product secretion rates, and biomass growth rate. | Provides a direct link between the calculated intracellular fluxes and the overall cellular phenotype. | Limited to fluxes that can be directly measured and may not validate the entire flux map. |
| Comparison with Flux Balance Analysis (FBA) | Compares the 13C-MFA derived flux distribution with predictions from a genome-scale metabolic model under similar conditions.[1][4] | A curated genome-scale metabolic model and defined objective function (e.g., biomass production). | Allows for a broader comparison of the entire metabolic network's behavior. | FBA provides a range of possible flux distributions, not a single solution, making direct comparison challenging. |
Experimental Protocols for Robust Validation
To effectively validate 13C-MFA results, the experimental design is critical. The following protocols outline key considerations for generating high-quality data for validation.
Parallel Labeling Experiments for Independent Validation
This approach is highly recommended for robust model validation.[1]
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Tracer Selection: Design two or more parallel labeling experiments, each using a different 13C-labeled substrate (e.g., [1,2-13C]glucose in one experiment and [U-13C]glutamine in another).[2][3] The choice of tracers should be guided by computational analysis to ensure they provide complementary information about the metabolic network.
-
Cell Culture: Culture cells under identical conditions for all parallel experiments to ensure comparability. It is crucial to maintain a metabolic and isotopic steady state.
-
Sample Collection and Analysis: Harvest metabolites at isotopic steady state and measure the mass isotopomer distributions (MIDs) using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[5][6]
-
Data Splitting: Use the data from one tracer experiment (the "estimation data") to fit the metabolic model and determine the flux distribution. Use the data from the second tracer experiment (the "validation data") to assess how well the fitted model predicts this independent dataset.[2][3]
Measurement of Physiological Parameters
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Substrate/Product Analysis: Measure the concentrations of key substrates (e.g., glucose, glutamine) and secreted products (e.g., lactate, acetate) in the culture medium over time using methods like high-performance liquid chromatography (HPLC).
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Biomass Growth Rate: Determine the cell growth rate by measuring cell density at different time points.
-
Calculation of Rates: Calculate the specific uptake and secretion rates by normalizing the change in concentration to the cell density and time. These measured rates can then be compared to the corresponding fluxes calculated by the 13C-MFA model.
Visualizing Validation Workflows
Diagrams are essential for understanding the logical flow of validation procedures.
Conclusion
Validating the results of 13C metabolic flux analysis is not a single step but a multi-faceted process that should be integrated throughout the experimental and computational workflow. By employing a combination of statistical tests, independent experimental validation, and comparison with other data modalities, researchers can significantly increase the confidence in their determined flux maps. The use of parallel labeling experiments, in particular, represents a powerful strategy for robust model validation. Ultimately, a thoroughly validated flux map provides a solid foundation for understanding cellular physiology and guiding future research in drug development and metabolic engineering.
References
- 1. Model Validation and Selection in Metabolic Flux Analysis and Flux Balance Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation-based model selection for 13C metabolic flux analysis with uncertain measurement errors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validation-based model selection for 13C metabolic flux analysis with uncertain measurement errors | PLOS Computational Biology [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell [frontiersin.org]
- 6. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
A Comparative Guide to Isotopic Tracers in Metabolic Research: Spotlight on Sodium 2-oxobutanoate-¹³C,d₂
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Sodium 2-oxobutanoate-¹³C,d₂ with other commonly used isotopic tracers in metabolic research. While direct comparative experimental data for Sodium 2-oxobutanoate-¹³C,d₂ is limited in current literature, this document extrapolates its potential efficacy based on its metabolic fate and the established principles of stable isotope tracing.
Introduction to Isotopic Tracers in Metabolism
Stable isotope tracers are non-radioactive molecules where one or more atoms have been replaced by a heavier isotope, such as Carbon-13 (¹³C) or Deuterium (²H).[1][2] These labeled compounds are introduced into biological systems to trace the flow of atoms through metabolic pathways.[1][3] By using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, researchers can track the incorporation of these heavy isotopes into downstream metabolites, providing invaluable insights into the dynamic activity of metabolic networks.[4]
The choice of an isotopic tracer is critical and depends on the specific metabolic pathway under investigation.[5] Commonly used tracers include ¹³C-labeled glucose to probe glycolysis and the pentose phosphate pathway, and ¹³C-labeled glutamine for insights into the tricarboxylic acid (TCA) cycle.[6] The use of multiple isotopic tracers can provide a more comprehensive understanding of complex metabolic systems.[7]
Sodium 2-oxobutanoate: A Unique Entry Point into Central Carbon Metabolism
Sodium 2-oxobutanoate, also known as α-ketobutyrate, is a key intermediate in the metabolism of several amino acids, including threonine, methionine, and isoleucine.[8][9] Its metabolic pathway provides a distinct entry point into the TCA cycle, making it a potentially valuable tracer for studying specific aspects of cellular metabolism.
The catabolism of 2-oxobutanoate leads to the formation of propionyl-CoA.[8][10] Propionyl-CoA is then carboxylated to methylmalonyl-CoA, which is subsequently converted to succinyl-CoA, an intermediate of the TCA cycle.[8][10][11] This pathway is particularly relevant for studying anaplerotic reactions, which replenish TCA cycle intermediates.
The dual labeling of Sodium 2-oxobutanoate with both ¹³C and deuterium (d₂) offers the potential for simultaneous tracing of carbon and hydrogen atoms, providing a more detailed picture of metabolic fluxes. Deuterium labeling, in particular, can be used to investigate redox metabolism and the transfer of reducing equivalents.[2][12]
Comparative Analysis of Isotopic Tracers
| Tracer | Primary Metabolic Pathway(s) Traced | Key Insights | Potential Advantages of Sodium 2-oxobutanoate-¹³C,d₂ |
| Sodium 2-oxobutanoate-¹³C,d₂ | Amino Acid Catabolism, Anaplerosis via Propionyl-CoA to Succinyl-CoA | Flux through amino acid degradation pathways, anaplerotic contributions to the TCA cycle, redox metabolism (from d₂). | Provides a unique entry point to the TCA cycle, distinct from glucose and glutamine. Dual labeling allows for simultaneous carbon and hydrogen tracing. |
| [U-¹³C]-Glucose | Glycolysis, Pentose Phosphate Pathway, TCA Cycle (via Acetyl-CoA) | Overall glucose metabolism, glycolytic flux, PPP activity, glucose contribution to TCA cycle. | More established and widely used for central carbon metabolism. |
| [1,2-¹³C₂]-Glucose | Glycolysis vs. Pentose Phosphate Pathway | Precise determination of the split ratio between glycolysis and the PPP. | Offers more specific information on a key metabolic branch point. |
| [U-¹³C₅]-Glutamine | TCA Cycle (via α-ketoglutarate), Glutaminolysis | Glutamine's role as an anaplerotic substrate, reductive carboxylation. | A primary tool for studying TCA cycle dynamics in many cell types. |
| [²H]-Labeled Tracers (e.g., ²H₂O, [6,6-²H₂]-Glucose) | Redox Metabolism, Gluconeogenesis, Fatty Acid Synthesis | NAD(P)H turnover, de novo synthesis pathways. | Directly probes hydride transfer reactions. |
Experimental Protocols
The following are generalized protocols for stable isotope tracing experiments. These should be optimized based on the specific cell type, experimental question, and available analytical instrumentation.
Protocol 1: Stable Isotope Labeling of Cultured Mammalian Cells
-
Cell Seeding: Plate cells in 6-well plates at a density that allows for logarithmic growth during the labeling period. Culture in standard growth medium overnight.[13]
-
Tracer Introduction: The next day, replace the standard medium with a medium containing the stable isotope tracer (e.g., Sodium 2-oxobutanoate-¹³C,d₂, [U-¹³C]-Glucose). The concentration of the tracer should be similar to the physiological concentration of the unlabeled metabolite. Use of dialyzed fetal bovine serum is recommended to minimize interference from unlabeled metabolites in the serum.[13]
-
Incubation: Incubate the cells for a predetermined period. The duration of labeling depends on the pathway of interest, with metabolites in glycolysis reaching isotopic steady-state within minutes, while the TCA cycle may take a couple of hours.[13]
-
Metabolite Extraction:
-
Aspirate the labeling medium.
-
Quickly wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Add a pre-chilled extraction solvent (e.g., 80% methanol) to the wells and scrape the cells.[14]
-
Transfer the cell extract to a microcentrifuge tube.
-
Centrifuge at high speed to pellet cell debris.
-
Collect the supernatant containing the metabolites.
-
-
Sample Preparation for Analysis: Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator. The dried samples can be stored at -80°C until analysis.
Protocol 2: GC-MS Analysis of ¹³C-Labeled Metabolites
-
Derivatization: Re-suspend the dried metabolite extracts in a derivatization agent (e.g., MTBSTFA) to make the metabolites volatile for gas chromatography.[15]
-
GC-MS Analysis: Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer (GC-MS). The GC will separate the different metabolites, and the MS will detect the mass-to-charge ratio of the fragments, allowing for the determination of the isotopic labeling patterns.[16][17]
-
Data Analysis: The raw data from the GC-MS is processed to determine the mass isotopomer distribution for each metabolite of interest. This information is then used to calculate metabolic fluxes using specialized software.
Visualizing Metabolic Pathways and Workflows
Metabolic Fate of Sodium 2-oxobutanoate
Caption: Catabolism of 2-oxobutanoate to succinyl-CoA.
General Experimental Workflow for Stable Isotope Tracing
Caption: A typical workflow for a stable isotope tracing experiment.
Conceptual Comparison of Tracer Entry Points
Caption: Different entry points of common tracers into the TCA cycle.
Conclusion
Sodium 2-oxobutanoate-¹³C,d₂ represents a promising, albeit currently under-investigated, isotopic tracer for metabolic research. Its unique entry point into the TCA cycle via propionyl-CoA offers a complementary approach to the more established glucose and glutamine tracers. The dual labeling with ¹³C and deuterium further enhances its potential for detailed metabolic flux analysis, including the study of redox states. While more research is needed to provide direct comparative data, the theoretical advantages outlined in this guide suggest that Sodium 2-oxobutanoate-¹³C,d₂ could be a valuable tool for scientists and researchers in the field of drug discovery and metabolic analysis, particularly for investigating amino acid catabolism and anaplerotic pathways.
References
- 1. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stable Isotope Tracing Experiments Using LC-MS | Springer Nature Experiments [experiments.springernature.com]
- 4. Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selection of Tracers for 13C-Metabolic Flux Analysis using Elementary Metabolite Units (EMU) Basis Vector Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of hyperpolarized 13C and non-hyperpolarized deuterium MRI approaches for imaging cerebral glucose metabolism at 4.7 T - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Threonine and 2-Oxobutanoate Degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. a-Ketobutyric Acid | Rupa Health [rupahealth.com]
- 10. SMPDB [smpdb.ca]
- 11. The Effect of 2-Ketobutyrate on Mitochondrial Substrate-Level Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Deuterium Tracing to Interrogate Compartment-Specific NAD(P)H Metabolism in Cultured Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. systems.crump.ucla.edu [systems.crump.ucla.edu]
- 14. youtube.com [youtube.com]
- 15. shimadzu.com [shimadzu.com]
- 16. Gas chromatography-mass spectrometry analysis of 13C labeling in sugars for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. publications.rwth-aachen.de [publications.rwth-aachen.de]
A Researcher's Guide to Cross-Validation of Metabolomics Data Utilizing Sodium 2-oxobutanoate-13C,d2
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methodologies for the cross-validation of metabolomics data, with a specific focus on the application of Sodium 2-oxobutanoate-13C,d2 as an internal standard. We will delve into supporting experimental data, detailed protocols, and visual workflows to facilitate a comprehensive understanding of best practices in targeted metabolomics.
Introduction to Sodium 2-oxobutanoate in Metabolomics
Sodium 2-oxobutanoate, also known as sodium alpha-ketobutyrate, is a key intermediate in the metabolism of several amino acids, including threonine, methionine, and cysteine. Its central role in these pathways makes its isotopically labeled form, this compound, an excellent candidate for use as an internal standard in targeted metabolomics studies. Stable isotope-labeled (SIL) internal standards are considered the gold standard for quantitative mass spectrometry-based metabolomics as they closely mimic the behavior of the endogenous analyte, thereby correcting for variations in sample preparation, matrix effects, and instrument response.
The Role of 2-Oxobutanoate in Metabolic Pathways
2-Oxobutanoate is primarily generated from the degradation of threonine and the transsulfuration pathway involving methionine and cysteine. It can then be converted to propionyl-CoA and subsequently enter the citric acid cycle as succinyl-CoA. Understanding this pathway is crucial for interpreting metabolomics data where 2-oxobutanoate levels are altered.
Benchmarking Sodium 2-oxobutanoate-¹³C,d₂: A Comparative Guide to ¹³C-Labeled Substrates for Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of metabolic research, the choice of an appropriate ¹³C-labeled substrate is paramount for accurately tracing and quantifying metabolic fluxes. This guide provides an objective comparison of Sodium 2-oxobutanoate-¹³C,d₂ against other commonly used ¹³C-labeled substrates, including [1-¹³C]glucose, [U-¹³C]glucose, [1,2-¹³C]acetate, and [U-¹³C]glutamine. By presenting supporting experimental data and detailed methodologies, this document aims to empower researchers to make informed decisions for designing robust metabolic studies.
Introduction to ¹³C-Labeled Metabolic Tracers
Stable isotope tracing using ¹³C-labeled compounds is a cornerstone of metabolic flux analysis (MFA), a technique that elucidates the rates of metabolic reactions within a biological system.[1] By introducing a ¹³C-labeled substrate into cells or organisms, researchers can track the incorporation of the heavy isotope into downstream metabolites. The resulting labeling patterns, analyzed by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, provide a quantitative map of metabolic pathway activity.[1][2] The selection of the tracer is critical, as different substrates illuminate distinct aspects of the metabolic network.[3][4]
Sodium 2-oxobutanoate-¹³C,d₂: A Unique Probe for Anaplerosis and Short-Chain Fatty Acid Metabolism
Sodium 2-oxobutanoate, also known as α-ketobutyrate, is a key intermediate in the metabolism of the amino acids threonine and methionine, as well as in the biosynthesis of isoleucine.[5] Its metabolic fate is primarily the conversion to propionyl-CoA, which then enters the tricarboxylic acid (TCA) cycle via succinyl-CoA in a process known as anaplerosis.[6][7][8] This makes Sodium 2-oxobutanoate-¹³C,d₂ a valuable tracer for studying the replenishment of TCA cycle intermediates, a critical process for cell growth and proliferation.
The dual labeling with ¹³C and deuterium (d₂) offers the potential for more detailed flux analysis by tracking the fate of both carbon and hydrogen atoms.
Comparative Performance of ¹³C-Labeled Substrates
The choice of a ¹³C-labeled substrate should be guided by the specific metabolic pathways under investigation. The following table summarizes the primary applications and key performance characteristics of Sodium 2-oxobutanoate-¹³C,d₂ and its alternatives.
| ¹³C-Labeled Substrate | Primary Metabolic Pathways Traced | Key Performance Characteristics & Applications | Analytical Techniques |
| Sodium 2-oxobutanoate-¹³C,d₂ | Anaplerosis via propionyl-CoA, odd-chain fatty acid metabolism, amino acid catabolism. | - Directly probes the entry of C4 units into the TCA cycle. - Useful for studying pathways related to amino acid breakdown and short-chain fatty acid metabolism. - The d₂ labeling can provide additional insights into redox reactions. | GC-MS, LC-MS, NMR |
| [1-¹³C]Glucose | Glycolysis, Pentose Phosphate Pathway (PPP) | - Allows for the estimation of the relative flux through the oxidative PPP by measuring the loss of the ¹³C label as ¹³CO₂. - Less informative for TCA cycle analysis compared to uniformly labeled glucose. | GC-MS, LC-MS, NMR |
| [U-¹³C]Glucose | Glycolysis, TCA Cycle, Pentose Phosphate Pathway, Biosynthetic pathways (e.g., nucleotide and amino acid synthesis) | - Provides comprehensive labeling of central carbon metabolism. - Ideal for obtaining a global view of glucose metabolism and its contribution to various biosynthetic pathways. | GC-MS, LC-MS, NMR |
| [1,2-¹³C]Acetate | Fatty acid synthesis, TCA Cycle | - Traces the incorporation of two-carbon units into fatty acids and the TCA cycle. - Useful for studying lipid metabolism and the activity of acetyl-CoA synthetase.[9] | GC-MS, LC-MS |
| [U-¹³C]Glutamine | TCA Cycle, anaplerosis, amino acid metabolism, reductive carboxylation | - A primary tracer for interrogating TCA cycle activity and glutamine anaplerosis. - Crucial for studying cancer metabolism, where glutamine is a key anaplerotic substrate.[3] | GC-MS, LC-MS, NMR |
Experimental Data Highlights
While direct comparative studies benchmarking Sodium 2-oxobutanoate-¹³C,d₂ against other tracers using full metabolic flux analysis are not yet widely published, data from analogous compounds provide valuable insights.
A study using hyperpolarized [¹³C]α-ketobutyrate, a close analog, demonstrated its utility as a probe for lactate dehydrogenase (LDH) activity, with a noted specificity for the H-subunits of LDH, which are prominent in cardiac tissue.[5][10] This suggests that ¹³C-2-oxobutanoate can be a valuable tool for investigating LDH kinetics and isoform specificity in different tissues.
Research utilizing [U-¹³C₃]propionate, which also metabolizes to propionyl-CoA, has shown that while propionyl-CoA is exclusively M+3 labeled, the downstream TCA cycle intermediate succinyl-CoA exhibits M+3, M+2, and M+1 labeling due to isotopic exchanges within the cycle.[6] This highlights the ability of C3 and C4 anaplerotic substrates to provide detailed information on TCA cycle dynamics.
Experimental Protocols
Detailed and validated protocols are essential for reproducible and accurate metabolic flux analysis. Below are representative protocols for the key substrates discussed.
General Protocol for ¹³C Metabolic Flux Analysis in Cell Culture
This protocol provides a general framework that can be adapted for specific ¹³C-labeled substrates.
-
Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of harvesting.
-
Media Preparation: Prepare culture medium containing the desired ¹³C-labeled substrate at a known concentration. For substrates like glucose, use a base medium lacking the unlabeled form.
-
Labeling: Replace the standard culture medium with the ¹³C-labeling medium and incubate for a predetermined time to achieve isotopic steady state. This duration needs to be optimized for the specific cell line and pathway of interest.
-
Metabolite Extraction:
-
Aspirate the labeling medium.
-
Quench metabolism rapidly by washing the cells with ice-cold phosphate-buffered saline (PBS).
-
Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells.
-
Scrape the cells and collect the cell lysate.
-
Centrifuge to pellet cell debris.
-
-
Sample Analysis:
-
Dry the supernatant containing the extracted metabolites.
-
Derivatize the metabolites if necessary for GC-MS analysis.
-
Analyze the samples using GC-MS, LC-MS, or NMR to determine the mass isotopomer distributions of key metabolites.
-
-
Data Analysis: Use specialized software (e.g., INCA, Metran) to calculate metabolic fluxes from the measured isotopomer distributions and extracellular flux rates (substrate uptake and product secretion).[11]
Specific Protocol for [U-¹³C]Glutamine Tracing
This protocol is adapted for tracing glutamine metabolism, particularly relevant in cancer research.
-
Cell Culture: Seed cells in a suitable culture vessel and allow them to reach the desired confluency.
-
Labeling Medium: Prepare medium containing [U-¹³C]glutamine at the desired concentration.
-
Isotopic Labeling: Replace the existing medium with the [U-¹³C]glutamine-containing medium and incubate for a time sufficient to reach isotopic steady state in TCA cycle intermediates (often a few hours).[12]
-
Metabolite Extraction: Follow the general protocol for metabolite extraction.
-
LC-MS/MS Analysis: Analyze the extracted metabolites by LC-MS/MS to determine the labeling patterns of TCA cycle intermediates and related amino acids.[12]
-
Flux Analysis: Calculate metabolic fluxes related to glutamine entry into the TCA cycle, reductive carboxylation, and other downstream pathways.
Visualizing Metabolic Pathways and Workflows
Diagrams generated using Graphviz (DOT language) can effectively illustrate complex metabolic pathways and experimental procedures.
Caption: Metabolic fate of Sodium 2-oxobutanoate-¹³C,d₂.
Caption: General workflow for ¹³C Metabolic Flux Analysis.
Conclusion
Sodium 2-oxobutanoate-¹³C,d₂ represents a specialized and powerful tool for investigating anaplerotic pathways and the metabolism of certain amino acids and short-chain fatty acids. Its unique entry point into the TCA cycle via propionyl-CoA provides complementary information to that obtained from more conventional tracers like glucose and glutamine. While direct, comprehensive comparative data is still emerging, the available evidence from analogous compounds underscores its potential. For a holistic understanding of cellular metabolism, a multi-tracer approach, potentially incorporating Sodium 2-oxobutanoate-¹³C,d₂ alongside glucose and glutamine tracers, is often the most effective strategy.[13] The detailed protocols and comparative data presented in this guide serve as a valuable resource for researchers aiming to design and execute rigorous and informative metabolic studies.
References
- 1. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 2. Metabolic Flux Analysis with 13C-Labeling Experiments | www.13cflux.net [13cflux.net]
- 3. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hyperpolarized [13C]ketobutyrate, a molecular analog of pyruvate with modified specificity for LDH isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assay of the concentration and (13)C isotopic enrichment of propionyl-CoA, methylmalonyl-CoA, and succinyl-CoA by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anaplerotic reactions - Wikipedia [en.wikipedia.org]
- 8. fiveable.me [fiveable.me]
- 9. 13C Metabolic Flux Analysis of Acetate Conversion to Lipids by Yarrowia lipolytica [isotope.com]
- 10. researchgate.net [researchgate.net]
- 11. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 12. Short- and medium-chain fatty acids in energy metabolism: the cellular perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Profiling the metabolism of human cells by deep 13C labeling - PMC [pmc.ncbi.nlm.nih.gov]
Illuminating Metabolic Flux: A Guide to Confirming Pathway Activity with Sodium 2-oxobutanoate-¹³C,d₂ and Genetic Perturbations
For researchers, scientists, and drug development professionals, understanding the intricate network of metabolic pathways is paramount. Quantifying the flow of metabolites—or metabolic flux—through these pathways provides a direct measure of cellular activity and can reveal critical insights into disease states and the efficacy of therapeutic interventions. This guide compares the use of the stable isotope tracer, Sodium 2-oxobutanoate-¹³C,d₂, with other common tracers in the context of ¹³C-Metabolic Flux Analysis (¹³C-MFA), particularly when combined with genetic perturbations to dissect pathway function.
Sodium 2-oxobutanoate, also known as α-ketobutyrate, serves as a unique entry point into central carbon metabolism. Unlike glucose, which primarily enters through glycolysis, 2-oxobutanoate is a key intermediate in the catabolism of amino acids such as threonine and methionine. By using an isotopically labeled version like Sodium 2-oxobutanoate-¹³C,d₂, researchers can trace the fate of its carbon and hydrogen atoms, offering a distinct window into pathways that are not as effectively probed by more conventional tracers.
This guide leverages experimental data from studies using related tracers, such as ¹³C-labeled propionate (a direct downstream metabolite of 2-oxobutanoate), to illustrate how this approach can be powerfully combined with genetic knockout models to quantify metabolic dysregulation.
Comparison of Isotopic Tracers for Metabolic Flux Analysis
The choice of an isotopic tracer is a critical decision in designing a ¹³C-MFA study, as it dictates which pathways are most effectively interrogated. While ¹³C-glucose is invaluable for studying glycolysis and the pentose phosphate pathway, and ¹³C-glutamine is a preferred tracer for the TCA cycle, Sodium 2-oxobutanoate-¹³C,d₂ offers a specialized tool for investigating amino acid catabolism and its subsequent anaplerotic contributions to the TCA cycle.
| Tracer | Primary Metabolic Pathway Traced | Key Insights Provided | Comparison with Sodium 2-oxobutanoate-¹³C,d₂ |
| [U-¹³C₆]Glucose | Glycolysis, Pentose Phosphate Pathway (PPP), TCA Cycle (via pyruvate) | Flux through central carbon metabolism, glycolysis vs. PPP split ratio, glucose-dependent biosynthesis. | Provides a global view of glucose metabolism. Does not directly measure flux from amino acid catabolism. |
| [U-¹³C₅]Glutamine | TCA Cycle (via glutaminolysis), Amino Acid Metabolism | Glutamine anaplerosis, reductive carboxylation, nitrogen metabolism.[1] | Traces a major anaplerotic pathway. 2-oxobutanoate traces a different anaplerotic route via propionyl-CoA. |
| Sodium 2-oxobutanoate-¹³C,d₂ | Amino Acid Catabolism (Threonine, Methionine), Propionyl-CoA Metabolism, TCA Cycle (via succinyl-CoA) | Flux from specific amino acids into the TCA cycle, propionate metabolism, odd-chain fatty acid metabolism. | Offers high specificity for pathways that generate propionyl-CoA, providing complementary information to glucose and glutamine tracers. |
| [¹³C₃]Propionate | Propionyl-CoA Metabolism, TCA Cycle (via succinyl-CoA) | Directly measures the flux of the propionyl-CoA anaplerotic pathway.[2] | Acts as a direct downstream tracer for 2-oxobutanoate metabolism, useful for isolating this specific segment of the pathway. |
Confirming Pathway Activity: The Power of Combining Tracers with Genetic Perturbations
The true analytical strength of ¹³C-MFA is realized when combined with genetic perturbations, such as CRISPR-Cas9 mediated gene knockouts. By disrupting a specific enzyme in a pathway and then tracing the metabolic network with a labeled substrate, researchers can unequivocally confirm the function of that enzyme and quantify the resulting metabolic rerouting.
A compelling example is the study of propionic acidemia, a genetic disorder caused by mutations in the PCCA or PCCB genes, which encode for the enzyme propionyl-CoA carboxylase (PCC).[2] This enzyme is critical for the conversion of propionyl-CoA (derived from 2-oxobutanoate) to methylmalonyl-CoA. In a knockout mouse model of this disease (Pcca⁻/⁻), the metabolic consequences of this genetic defect can be precisely quantified using a tracer like [¹³C₃]propionate.
Experimental Workflow: ¹³C-MFA with Genetic Perturbation
The following diagram outlines a typical workflow for this type of experiment.
Caption: Experimental workflow for ¹³C-MFA in a genetic knockout model.
Quantitative Data Presentation: A Case Study
In the Pcca⁻/⁻ mouse model, infusion with [¹³C₃]propionate reveals a dramatic accumulation of labeled propionylcarnitine (a biomarker for propionyl-CoA) and a significantly reduced labeling of downstream TCA cycle intermediates in the knockout animals compared to wild-type controls. This directly quantifies the metabolic bottleneck caused by the absence of functional PCC enzyme.
Table 1: Fractional ¹³C Enrichment in Liver Metabolites Following [¹³C₃]Propionate Infusion
| Metabolite | Isotope Label | Wild-Type (WT) | Pcca⁻/⁻ (KO) | Fold Change (KO/WT) | Pathway Implication |
| Propionylcarnitine | M+3 | 0.15 ± 0.03 | 0.85 ± 0.05 | 5.7 | Accumulation of upstream metabolite due to PCC block.[2] |
| Methylmalonylcarnitine | M+3 | 0.22 ± 0.04 | 0.05 ± 0.01 | 0.23 | Reduced production of direct downstream metabolite.[2] |
| Succinate | M+3 | 0.18 ± 0.02 | 0.03 ± 0.01 | 0.17 | Markedly decreased entry of propionate carbons into the TCA cycle.[2] |
| Malate | M+3 | 0.12 ± 0.02 | 0.02 ± 0.01 | 0.17 | Reduced labeling of downstream TCA cycle intermediates.[2] |
| Citrate | M+2 | 0.08 ± 0.01 | 0.01 ± 0.005 | 0.13 | Diminished contribution of propionate to TCA cycle carbon pool.[2] |
| (Data are illustrative, based on findings from Zhang et al., Mol Genet Metab, 2021.[2] Values represent mean fractional enrichment ± SD.) |
This data clearly demonstrates that the genetic perturbation (PCCA knockout) leads to a severe disruption in the metabolic pathway originating from propionyl-CoA. Using a tracer like Sodium 2-oxobutanoate-¹³C,d₂ would provide similar, specific insights into the catabolism of its parent amino acids.
Visualizing the Metabolic Pathway and the Impact of Genetic Perturbation
The diagram below illustrates the metabolic fate of 2-oxobutanoate and the specific enzymatic step that is blocked in the context of a PCC deficiency.
Caption: 2-Oxobutanoate metabolism and the site of genetic block.
Experimental Protocols
Protocol 1: General ¹³C-MFA in a Cell Culture Model
-
Cell Seeding and Culture: Plate cells at a density that ensures they are in a logarithmic growth phase at the time of the experiment. Culture in standard growth medium.
-
Isotope Switch: At ~80% confluency, replace the standard medium with a medium containing the ¹³C-labeled tracer (e.g., [U-¹³C₆]glucose, [U-¹³C₅]glutamine, or Sodium 2-oxobutanoate-¹³C,d₂ at a known concentration). The unlabeled version of the substrate should be absent.
-
Isotopic Steady State: Incubate the cells in the labeled medium for a sufficient duration to achieve isotopic steady state. This is typically determined empirically but is often between 8 and 24 hours.
-
Metabolite Quenching and Extraction:
-
Aspirate the medium and quickly wash the cells with ice-cold saline.
-
Immediately add a cold extraction solvent (e.g., 80:20 methanol:water at -80°C) to quench all enzymatic activity.
-
Scrape the cells and collect the cell lysate.
-
Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.
-
-
Sample Analysis: Analyze the metabolite extracts using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the mass isotopomer distributions of key metabolites.
-
Flux Calculation: Use specialized software (e.g., INCA, Metran) to fit the measured labeling patterns and extracellular flux rates (uptake/secretion) to a metabolic network model to estimate intracellular fluxes.
Protocol 2: In Vivo Isotope Infusion in a Mouse Model
-
Animal Preparation: Acclimate the animals (e.g., wild-type and knockout mice) to the experimental conditions. For infusion, a catheter is typically placed in the jugular or tail vein.
-
Tracer Infusion: Infuse the sterile, ¹³C-labeled tracer (e.g., [¹³C₃]propionate dissolved in saline) intravenously at a constant rate for a predetermined period (e.g., 90-120 minutes).
-
Tissue Collection: At the end of the infusion period, euthanize the animal and rapidly collect tissues of interest. Immediately freeze the tissues in liquid nitrogen to halt all metabolic activity.
-
Metabolite Extraction: Pulverize the frozen tissue under liquid nitrogen and extract metabolites using a cold solvent, similar to the cell culture protocol.
-
Analysis and Calculation: Proceed with LC-MS/MS analysis and computational flux modeling as described above.
Conclusion
Sodium 2-oxobutanoate-¹³C,d₂ and related tracers like ¹³C-propionate are powerful tools for dissecting specific metabolic pathways that are less visible with common tracers like glucose. When combined with the precision of genetic perturbations, these isotopic tracers allow for the unambiguous confirmation of enzyme function and the precise quantification of metabolic flux. This integrated approach provides an unparalleled depth of understanding of cellular metabolism, making it an indispensable strategy for basic research, drug discovery, and the development of novel therapeutic strategies for metabolic diseases.
References
Safety Operating Guide
Proper Disposal of Sodium 2-oxobutanoate-13C,d2: A Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of Sodium 2-oxobutanoate-13C,d2. Tailored for researchers, scientists, and drug development professionals, this guide offers a procedural, step-by-step plan to ensure safe handling and compliance with general laboratory waste regulations.
This compound is a stable isotope-labeled compound. The isotopes present, Carbon-13 and Deuterium, are non-radioactive. Therefore, this compound does not require special handling as radioactive waste.[1][] The disposal procedure should be in accordance with the hazardous potential of the parent compound, Sodium 2-oxobutanoate.
Based on available safety data, Sodium 2-oxobutanoate is not classified as a hazardous chemical. However, it is imperative to consult your institution's specific Environmental, Health & Safety (EH&S) guidelines before proceeding with any disposal method. Local regulations and institutional protocols will always supersede general guidance.
Immediate Safety and Handling
Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE).
| Personal Protective Equipment (PPE) |
| Eye Protection |
| Hand Protection |
| Body Protection |
Disposal Decision Workflow
The following flowchart outlines the decision-making process for the disposal of this compound.
Caption: Disposal decision workflow for this compound.
Step-by-Step Disposal Protocol
1. Hazard Assessment:
-
Confirm that the compound is indeed this compound and has not been mixed with any hazardous materials.
-
Review the Safety Data Sheet (SDS) for the non-labeled parent compound, Sodium 2-oxobutanoate. The SDS indicates that the compound is not hazardous.
2. Consult Institutional Policies:
-
This is the most critical step. Contact your institution's Environmental, Health & Safety (EH&S) department to confirm the appropriate disposal route for non-hazardous, stable isotope-labeled compounds.[3]
-
Inquire about specific procedures for either drain disposal or solid waste disposal of non-hazardous chemicals.
3. Disposal as Non-Hazardous Waste (Subject to EH&S Approval):
If approved by your institution's EH&S department, you may proceed with one of the following methods:
Method A: Sanitary Sewer Disposal (for aqueous solutions)
-
Ensure the solution is neutral (pH between 6 and 8).
-
Slowly pour the solution down the drain with a copious amount of cold running water (at least a 100-fold excess of water).
-
Continue to run water for at least one minute after the solution has been fully discharged.
-
Record the disposal in your laboratory waste log according to institutional policy.
Method B: Solid Waste Disposal
-
Place the solid this compound in a sealed, clearly labeled container.
-
The label should include the full chemical name: "this compound" and the text "Non-Hazardous Chemical Waste".
-
Dispose of the container in the designated non-hazardous laboratory waste stream as directed by your EH&S department.
Important Considerations:
-
Do not dispose of this compound as general trash without explicit permission from your EH&S department.
-
If the this compound is mixed with any other substance, the disposal procedure for the most hazardous component of the mixture must be followed.
-
Empty containers that held this compound should be triple-rinsed with water. The rinsate can typically be disposed of down the sanitary sewer. The empty, rinsed container can then be disposed of in the regular trash or glass recycling, depending on institutional policy. Deface the label of the empty container before disposal.[3]
By adhering to these procedures and prioritizing communication with your institutional safety office, you can ensure the safe and compliant disposal of this compound.
References
Safeguarding Your Research: A Guide to Handling Sodium 2-oxobutanoate-13C,d2
Essential safety and logistical information for researchers, scientists, and drug development professionals on the proper handling and disposal of Sodium 2-oxobutanoate-13C,d2.
This guide provides a comprehensive overview of the necessary personal protective equipment (PPE), operational procedures, and disposal plans for this compound. As a stable isotope-labeled compound, it is not radioactive and does not require specialized radiological precautions.[1][] The primary safety considerations are aligned with those for handling non-hazardous chemical powders.
Personal Protective Equipment (PPE)
A risk assessment should always be conducted prior to handling any chemical. For this compound, which is considered a non-hazardous powder, the following PPE is recommended to minimize exposure and ensure laboratory safety.
| PPE Category | Item | Specification/Standard | Purpose |
| Eye and Face Protection | Safety Glasses or Goggles | ANSI Z87.1 certified[3] | Protects against airborne particles and accidental splashes. |
| Hand Protection | Nitrile Gloves | Standard laboratory grade | Prevents skin contact. For prolonged or repeated contact, protective gloves are recommended.[4] |
| Body Protection | Laboratory Coat | Standard | Protects skin and personal clothing from contamination. |
| Respiratory Protection | N95 or P1 Dust Mask (Optional) | NIOSH (US) or CEN (EU) approved[4] | Recommended when there is a potential for generating and inhaling dust. Respiratory protection is generally not required under normal handling conditions.[4] |
Operational and Disposal Plans
Adherence to proper operational and disposal protocols is critical for maintaining a safe laboratory environment.
Operational Plan: Step-by-Step Handling Procedure
-
Preparation:
-
Ensure the work area, such as a chemical fume hood or a designated benchtop, is clean and uncluttered.
-
Confirm that all necessary PPE is available and in good condition.
-
Have spill cleanup materials readily accessible.
-
-
Handling the Compound:
-
Wear the appropriate PPE as outlined in the table above.
-
Handle the solid powder in a well-ventilated area to minimize the potential for dust inhalation.
-
Use a spatula or other appropriate tool to transfer the powder. Avoid creating dust clouds.
-
If dissolving the compound, add the solid to the solvent slowly to prevent splashing.
-
-
Post-Handling:
-
Securely close the container of this compound.
-
Clean the work area and any equipment used.
-
Remove PPE in the correct order to avoid cross-contamination.
-
Wash hands thoroughly with soap and water after handling the compound.
-
Disposal Plan
As a non-hazardous chemical, the disposal of this compound and its containers should follow institutional and local regulations.[5][6][7][8]
-
Unused Product:
-
Contaminated Materials:
-
Items such as gloves, weighing paper, and paper towels that are contaminated with the compound can typically be disposed of in the regular laboratory trash.
-
-
Empty Containers:
-
Dispose of empty containers as unused product.[4] Ensure they are fully empty before disposal.
-
Visualizing Safety Workflows
To further clarify the procedural steps, the following diagrams illustrate the key decision-making and handling processes.
Caption: PPE Selection Workflow for this compound.
Caption: Handling and Disposal Workflow for this compound.
References
- 1. moravek.com [moravek.com]
- 3. osha.gov [osha.gov]
- 4. hmdb.ca [hmdb.ca]
- 5. sfasu.edu [sfasu.edu]
- 6. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 7. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. chemistry.mtsu.edu [chemistry.mtsu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
